molecular formula C9H10N2O B105671 3-amino-3,4-dihydroquinolin-2(1H)-one CAS No. 40615-17-6

3-amino-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B105671
CAS No.: 40615-17-6
M. Wt: 162.19 g/mol
InChI Key: ANZIRVOGVJLJHE-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 40615-17-6) is a privileged chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of various biologically active molecules. Its core structure is featured in multiple pharmacologically significant compounds, including enzyme inhibitors, receptor antagonists, and potential anticancer agents . Researchers utilize this dihydroquinolinone derivative as a critical intermediate in developing inhibitors for enzymes such as glycogen phosphorylase and dipeptidyl peptidase IV (DPP-IV) . Recent studies also highlight its application in creating carbonic anhydrase (CA) inhibitors, specifically showing inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII, which are relevant in oncology research . Furthermore, derivatives of this core structure are being explored for their anticonvulsant properties, acting through binding to the GABA A receptor . The synthetic value of this compound is well-documented. It can be accessed through asymmetric synthesis or via regioselective palladium-catalyzed intramolecular cyclization, providing researchers with routes to obtain the enantiopure core for stereospecific applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-amino-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZIRVOGVJLJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542306
Record name 3-Amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40615-17-6
Record name 3-Amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-amino-3,4-dihydroquinolin-2(1H)-one CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40615-17-6

This technical guide provides an in-depth overview of 3-amino-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, synthesis, and known biological activities, with a focus on its role as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a solid powder with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[1] While comprehensive experimental data is limited, a summary of its key identifiers and computed properties is presented below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 40615-17-6Multiple sources
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
IUPAC Name 3-amino-3,4-dihydro-1H-quinolin-2-one
Melting Point 314-317 °C (decomposes)
Purity Typically >95%
XLogP3 0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 162.079312947 Da
Monoisotopic Mass 162.079312947 Da
Topological Polar Surface Area 55.1 Ų
Heavy Atom Count 12

Synthesis

The enantiomerically pure forms of 3-amino-3,4-dihydro-1H-quinolin-2-one, (R)- and (S)-isomers, can be synthesized in high yield and high enantiomeric excess through a process involving asymmetric alkylation followed by reductive cyclization.[2]

Experimental Protocol: Asymmetric Synthesis

A detailed experimental protocol for the synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one is outlined below, based on established methodologies.[2]

Step 1: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester in an appropriate aprotic solvent (e.g., toluene), add a chiral phase-transfer catalyst.

  • Cool the mixture to the desired temperature (e.g., 0 °C or lower).

  • Slowly add a solution of 2-nitrobenzyl bromide to the reaction mixture.

  • Stir the reaction at a controlled temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add a reducing agent capable of reducing the nitro group and facilitating cyclization (e.g., iron powder in acetic acid, catalytic hydrogenation with Pd/C, or samarium iodide).

  • Heat the reaction mixture to reflux or stir at room temperature, depending on the chosen reducing agent, until the reaction is complete.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired enantiomer of 3-amino-3,4-dihydro-1H-quinolin-2-one.

Synthesis_Workflow cluster_step1 Step 1: Asymmetric Alkylation cluster_step2 Step 2: Reductive Cyclization A N-(diphenylmethylene)glycine tert-butyl ester D Alkylated Intermediate A->D B 2-nitrobenzyl bromide B->D C Chiral Phase-Transfer Catalyst C->D F (R)- or (S)-3-amino-3,4-dihydro- quinolin-2(1H)-one D->F E Reducing Agent (e.g., Fe/AcOH) E->F MAO_B_Inhibition This compound This compound MAO-B MAO-B This compound->MAO-B Inhibits Dopamine Dopamine Metabolites Metabolites Dopamine->Metabolites MAO-B MAO_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Data Analysis (IC₅₀) F->G

References

Physicochemical Properties of 3-amino-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties. A thorough understanding of the physicochemical properties of this core structure is fundamental for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of synthetic methodologies.

Physicochemical Data

The following tables summarize the available quantitative data for this compound. Where experimental data for the specific compound is unavailable, computed values or data for structurally related compounds are provided for reference.

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem
Molecular Weight 162.19 g/mol PubChem[1]
XLogP3 0.3PubChem (Computed)[1]
Hydrogen Bond Donors 2PubChem (Computed)
Hydrogen Bond Acceptors 2PubChem (Computed)
Rotatable Bond Count 1PubChem (Computed)
Polar Surface Area 55.1 ŲPubChem (Computed)[1]
Heavy Atom Count 12PubChem (Computed)

Table 2: Experimental Physicochemical Properties

PropertyValueNotesSource
Melting Point Not availableData for the parent compound, 3,4-Dihydro-2(1H)-quinolinone, is 165-167 °C.[2]
Boiling Point Not available
Solubility Soluble in DMSO: 125 mg/mL (with ultrasonic and warming to 60°C)[3]
pKa Not available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones

A common synthetic route involves the regioselective palladium-catalyzed intramolecular cyclization of 2-bromophenylalanine derivatives. Another reported method is the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide, followed by reductive cyclization, which provides the (R)- and (S)-enantiomers in high yield and enantiomeric excess.[4]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification NMR NMR Purification->NMR Structural Confirmation Mass Spec Mass Spec Purification->Mass Spec Molecular Weight IR Spec IR Spec Purification->IR Spec Functional Groups Purity Analysis (HPLC) Purity Analysis (HPLC) Purification->Purity Analysis (HPLC) Purity Assessment

Caption: General workflow for the synthesis and characterization of 3-amino-3,4-dihydro-1H-quinolin-2-one.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[1][5][6] A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for formulation and biological testing.

Protocol:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

  • A measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

  • The mixture is vortexed or agitated for a set period.

  • The solution is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at physiological pH.

Protocol (Potentiometric Titration):

  • A solution of the compound with a known concentration is prepared.

  • A standardized solution of a strong acid or base is incrementally added to the compound's solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[8][9]

Workflow for Physicochemical Property Determination

Compound Compound Melting Point Melting Point Compound->Melting Point Purity Solubility Solubility Compound->Solubility Formulation pKa pKa Compound->pKa Ionization LogP LogP Compound->LogP Lipophilicity

Caption: Logical workflow for the determination of key physicochemical properties.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, derivatives of the quinoline and dihydroquinolinone scaffold have shown a wide range of biological activities.[10] These include interactions with various enzymes and receptors, suggesting potential involvement in multiple signaling cascades. For instance, some quinoline derivatives have exhibited anticancer activity, which could be mediated through pathways involved in cell cycle regulation, apoptosis, or angiogenesis. Others have shown antimicrobial or anticonvulsant effects, pointing towards interactions with bacterial enzymes or central nervous system receptors, respectively.

Hypothetical Screening Cascade for a Novel Dihydroquinolinone Derivative

Novel Derivative Novel Derivative Primary Screening Primary Screening Novel Derivative->Primary Screening Anticancer Anticancer Primary Screening->Anticancer Antimicrobial Antimicrobial Primary Screening->Antimicrobial CNS Activity CNS Activity Primary Screening->CNS Activity Hit Identification Hit Identification Anticancer->Hit Identification Antimicrobial->Hit Identification CNS Activity->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: A potential screening workflow for identifying the biological activity of a new derivative.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their efforts to design and synthesize novel compounds based on this promising scaffold. Further experimental investigation is required to fully characterize this molecule and its derivatives to unlock their full therapeutic potential.

References

Structural Analysis and Conformation of 3-amino-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of various therapeutic agents. Its derivatives have shown potential as enzyme inhibitors, highlighting the importance of a thorough understanding of its structural and conformational properties. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, based on available spectroscopic data and computational studies. Due to the current absence of a publicly available crystal structure, this guide combines experimental observations from related compounds with theoretical modeling to present a robust analysis of its key structural features.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a dihydroquinolinone core with an amino group substituted at the C3 position. The molecule's chemical formula is C₉H₁₀N₂O, and it has a molecular weight of 162.19 g/mol .

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OPubChem
Molecular Weight162.19 g/mol PubChem
XLogP30.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Conformational Analysis

The conformational flexibility of the dihydroquinolinone ring system is a critical determinant of the molecule's biological activity. The puckering of the non-aromatic portion of the ring and the orientation of the amino group at the chiral C3 center are of particular interest.

A Density Functional Theory (DFT) study on the closely related 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one has indicated that isomers with an equatorial amino group are more stable than those with an axial orientation[1]. This preference is attributed to the minimization of steric hindrance. It is highly probable that this compound exhibits a similar conformational preference.

The two primary conformations of the dihydro-pyridinone ring are the sofa and twist-boat conformations. In the absence of experimental crystallographic data, computational modeling suggests a likely equilibrium between these forms, with the sofa conformation, where the C3 and C4 atoms are displaced from the plane of the aromatic ring, being a significant contributor.

G Conformational Equilibrium of the Dihydro-pyridinone Ring cluster_sofa Sofa Conformation cluster_twist_boat Twist-Boat Conformation Sofa Sofa TwistBoat Twist-Boat Sofa->TwistBoat Equilibrium

Caption: Equilibrium between Sofa and Twist-Boat conformations.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure and for providing insights into the solution-state conformation. Based on data from similar quinolinone derivatives, the following chemical shift ranges can be anticipated:

ProtonPredicted Chemical Shift (ppm)
Aromatic-H6.5 - 7.5
NH (amide)8.0 - 9.5
CH (C3)3.5 - 4.5
CH₂ (C4)2.5 - 3.5
NH₂1.5 - 3.0 (broad)
CarbonPredicted Chemical Shift (ppm)
C=O (C2)170 - 180
Aromatic-C115 - 140
CH (C3)50 - 60
CH₂ (C4)30 - 40

The coupling constants between the protons on C3 and C4 would be particularly informative for determining the dihedral angle and thus the preferred conformation in solution.

Synthetic Strategies

Several synthetic routes to this compound have been reported in the literature. A common and effective method involves the asymmetric alkylation of an N-protected glycine equivalent followed by a reductive cyclization.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product A N-(diphenylmethylene)glycine tert-butyl ester C Asymmetric Alkylation A->C B 2-nitrobenzyl bromide B->C D Reductive Cyclization C->D Intermediate E 3-amino-3,4-dihydro-1H-quinolin-2-one D->E

Caption: General synthetic workflow for 3-amino-3,4-dihydro-1H-quinolin-2-one.

Experimental Protocol: Asymmetric Synthesis (General Overview)

A detailed, step-by-step protocol is not available, but the general procedure is as follows:

  • Asymmetric Alkylation: N-(diphenylmethylene)glycine tert-butyl ester is alkylated with 2-nitrobenzyl bromide in the presence of a phase-transfer catalyst and a base. This step establishes the stereochemistry at the C3 position.

  • Reductive Cyclization: The resulting nitro-substituted intermediate undergoes reduction of the nitro group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation. The reduction is followed by spontaneous intramolecular cyclization to form the dihydroquinolinone ring system.

  • Deprotection: The N-diphenylmethylene and tert-butyl ester protecting groups are removed under acidic conditions to yield the final product.

Potential Biological Activity and Signaling Pathways

While the direct biological targets of this compound are not extensively characterized, its derivatives have shown inhibitory activity against several enzymes, suggesting potential avenues of interaction for the parent compound.

Derivatives of this scaffold have been investigated as inhibitors of:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Inhibition of VEGFR2 is a key strategy in anti-angiogenic cancer therapy.

  • Monoamine Oxidase B (MAO-B): MAO-B inhibitors are used in the treatment of Parkinson's disease and depression.

These findings suggest that the this compound core can serve as a pharmacophore that binds to the active sites of these enzymes. The amino group at the C3 position is likely a key interaction point, potentially forming hydrogen bonds with amino acid residues in the enzyme's active site.

G cluster_molecule This compound Derivatives cluster_targets Potential Enzyme Targets cluster_pathways Associated Signaling Pathways Molecule Molecule VEGFR2 VEGFR2 Molecule->VEGFR2 Inhibition MAOB MAO-B Molecule->MAOB Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Regulates Neurotransmitter_Metabolism Neurotransmitter Metabolism MAOB->Neurotransmitter_Metabolism Regulates

Caption: Potential enzyme targets and associated signaling pathways for derivatives.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While a definitive solid-state structure from X-ray crystallography is currently lacking, computational and spectroscopic data from related compounds provide a strong basis for understanding its conformational preferences, with an equatorial orientation of the C3-amino group being favored. The synthetic routes to this compound are well-established, allowing for the generation of derivatives for further biological evaluation. The inhibitory activity of these derivatives against key enzymes such as VEGFR2 and MAO-B underscores the therapeutic potential of this chemical class and warrants further investigation into the specific molecular interactions of the parent compound. Future crystallographic studies would be invaluable in providing a more detailed and accurate picture of its solid-state conformation and intermolecular interactions.

References

IUPAC name and synonyms for 3-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3-amino-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, synthetic methodologies, and known biological activities, presenting data in a format accessible to researchers and drug development professionals.

Nomenclature and Identification

The formal IUPAC name for this compound is (3S)-3-amino-3,4-dihydro-1H-quinolin-2-one [1]. It is a derivative of dihydroquinolinone, which is also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ)[2][3].

Synonyms and Identifiers:

  • 3(s)-amino-3,4-dihydroquinolin-2(1h)-one[1]

  • CAS Number: 40615-17-6[4][5][6]

  • PubChem CID: 11147888[1]

  • ChEMBL ID: CHEMBL2047850[1]

  • Other Identifiers: SCHEMBL4805157, BDBM50386313, PD139153[1]

Physicochemical Properties

The key computed physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Exact Mass 162.079312947 Da[1]
XLogP3-AA (LogP) 0.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 55.1 Ų[1]

Synthesis and Experimental Protocols

The dihydroquinolin-2(1H)-one (DHQO) skeleton is a significant nitrogen-containing heterocyclic unit found in many bioactive compounds and drugs[7]. Several synthetic strategies have been developed for this class of molecules, including catalytic annulation and intramolecular cyclization[7][8].

A practical and enantioselective synthesis for (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one has been reported, which involves an asymmetric alkylation followed by a reductive cyclization step[9].

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 N-(diphenylmethylene)glycine tert-butyl ester step1 Asymmetric Alkylation (Phase Transfer Catalysis) start1->step1 start2 2-nitrobenzyl bromide start2->step1 step2 Reductive Cyclization step1->step2 Alkylated Intermediate product (R)- or (S)-3-amino-3,4-dihydro- 1H-quinolin-2-one step2->product

Asymmetric synthesis workflow for 3-amino-3,4-dihydro-1H-quinolin-2-one.[9]
  • Asymmetric Alkylation: N-(diphenylmethylene)glycine tert-butyl ester is alkylated with 2-nitrobenzyl bromide. This reaction is typically carried out using a phase transfer catalyst to control the stereochemistry, yielding an enantiomerically enriched intermediate.

  • Reductive Cyclization: The nitro group of the resulting intermediate is reduced, which subsequently undergoes an intramolecular cyclization. This tandem reaction forms the dihydroquinolinone ring system, yielding the final product, (R)- or (S)-3-amino-3,4-dihydro-1H-quinolin-2-one, in high yield and high enantiomeric excess[9].

Biological Activity and Potential Applications

The 3,4-dihydro-2(1H)-quinolinone core structure is present in numerous natural and synthetic compounds that exhibit a wide array of biological effects[2][3]. This scaffold is considered a "privileged" structure in medicinal chemistry due to its recurrence in pharmacologically significant molecules[10].

Derivatives of this core are being investigated for a range of therapeutic applications:

  • Enzyme Inhibition: This compound serves as a versatile building block for synthesizing inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), glycogen phosphorylase, and carbonic anhydrases (hCA IX and hCA XII), the latter being relevant in oncology research[10].

  • Anticancer and Antibiotic Agents: Functionalized DHQOs have been synthesized and applied as anticancer and antibiotic drugs[7].

  • Anticonvulsant Properties: Some derivatives are being explored for their potential anticonvulsant effects through interaction with the GABA-A receptor[10].

  • Norepinephrine Reuptake Inhibition: Certain 1-aryl-3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potent norepinephrine reuptake inhibitors[7].

G central 3-amino-3,4-dihydro- quinolin-2(1H)-one (Core Scaffold) app1 Enzyme Inhibitor Development central->app1 Serves as building block for app2 Anticancer Agent Synthesis central->app2 Serves as building block for app3 Anticonvulsant Drug Discovery central->app3 Serves as building block for app4 Antibiotic Research central->app4 Serves as building block for target1 DPP-IV, Glycogen Phosphorylase, CAs app1->target1 Targets target2 Tumor-associated Pathways app2->target2 Targets target3 GABA-A Receptor app3->target3 Targets

Potential applications of the this compound scaffold.[7][10]

Given its use as a scaffold for enzyme inhibitors, a general protocol for evaluating a derivative in an in-vitro enzyme inhibition assay is outlined below.

  • Reagent Preparation: Prepare a stock solution of the test compound (a derivative of this compound) in a suitable solvent (e.g., DMSO). Prepare buffer solutions, the target enzyme, and the enzyme's substrate at desired concentrations.

  • Assay Procedure: In a microplate, add the enzyme solution to wells containing serial dilutions of the test compound or a control vehicle. Allow for a pre-incubation period.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Monitor the reaction progress by measuring the change in a detectable signal (e.g., fluorescence, absorbance) over time. This signal is produced by the conversion of the substrate to a product.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthetic routes. Its role as a privileged scaffold in medicinal chemistry makes it a key starting point for the development of novel therapeutics, particularly in the areas of enzyme inhibition, oncology, and neurology. The information provided in this guide serves as a foundational resource for researchers engaged in the exploration and utilization of this versatile molecule.

References

The Dihydroquinolinone Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydroquinolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of dihydroquinolinone scaffolds, their synthetic evolution, and their role in the development of novel therapeutics.

Discovery and History

The history of the dihydroquinolinone scaffold is intrinsically linked to the broader field of quinoline chemistry. While the quinoline ring system was first reported in the 19th century, the specific focus on its partially saturated lactam derivatives, the dihydroquinolinones, emerged later as synthetic methodologies advanced and their therapeutic potential was recognized. One of the foundational methods for constructing the quinoline core is the Skraup synthesis, a historic reaction that has been modified over the years to produce various derivatives, including 1,2-dihydroquinolines.[1] The development of intramolecular cyclization reactions, such as the Friedel-Crafts reaction, provided early pathways to synthesize dihydroquinolin-2(1H)-ones from α,β-unsaturated N-arylamides using Brønsted or Lewis acids.[1]

Synthetic Methodologies

The synthesis of dihydroquinolinone scaffolds has evolved from classical cyclization reactions to modern catalytic and domino processes, enabling greater efficiency, stereocontrol, and molecular diversity.

Classical Cyclization Methods

Early syntheses of 3,4-dihydroquinolin-2(1H)-ones often relied on the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides. This approach typically requires strong acids like sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or Lewis acids such as aluminum chloride (AlCl₃).[1]

Modern Catalytic and Domino Reactions

Recent advancements have focused on developing milder and more efficient synthetic routes. Domino reactions, which involve multiple bond-forming events in a single pot, have emerged as a powerful strategy.[2] These include:

  • Reduction-Cyclization Sequences: These methods may involve the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

  • Michael Addition-SNAr Reactions: This domino approach has been used for the concise preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones.

  • Catalytic Annulation of α,β-Unsaturated N-Arylamides: A variety of catalytic systems have been developed for the synthesis of dihydroquinolin-2(1H)-ones, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization.[1]

Therapeutic Applications and Biological Activity

Dihydroquinolinone derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery programs targeting various diseases.

Alzheimer's Disease

Several dihydroquinolinone derivatives have been investigated as potential treatments for Alzheimer's disease. The therapeutic strategy often involves a multi-target approach, aiming to inhibit key enzymes involved in the disease pathology.

  • Cholinesterase and Monoamine Oxidase Inhibition: Certain 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives have shown potent and balanced inhibition of both acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[2] For instance, compound 3e in one study was identified as a promising lead with IC₅₀ values of 0.28 µM for AChE, 0.91 µM for hMAO-A, and 2.81 µM for hMAO-B.[2]

Diabetic Complications

The enzyme aldose reductase (AKR1B1) is a key target in the management of diabetic complications. Dihydroquinolinone-based compounds have been designed as dual inhibitors of AKR1B1 and reactive oxygen species (ROS).

  • AKR1B1 and ROS Inhibition: Novel series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and shown to be potent and selective inhibitors of AKR1B1. Compound 8a from a particular study exhibited an IC₅₀ value of 0.035 μM against AKR1B1.[3] Some derivatives also displayed strong anti-ROS activity.[3]

Anticancer Activity

The dihydroquinolinone scaffold has been explored for the development of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes in cancer cell signaling.

  • p38 MAP Kinase Inhibition: Both quinolinone and dihydroquinolinone derivatives have been synthesized and evaluated as p38 MAP kinase inhibitors. Modifications at the C-7 position of the dihydroquinolinone core have led to the identification of potent inhibitors in enzyme assays.

Quantitative Data

The following tables summarize key quantitative data for representative dihydroquinolinone derivatives from various studies.

Table 1: Inhibitory Activity of Dihydroquinolinone Derivatives against Alzheimer's Disease-Related Enzymes

CompoundTarget EnzymeIC₅₀ (µM)Reference
3e eeAChE0.28[2]
hAChE0.34[2]
hMAO-A0.91[2]
hMAO-B2.81[2]

Table 2: Inhibitory Activity of Dihydroquinolinone Derivatives against AKR1B1

CompoundTarget EnzymeIC₅₀ (µM)Reference
8a AKR1B10.035[3]

Signaling Pathways

AKR1B1/ROS Pathway in Diabetic Complications

Dihydroquinolinone-based inhibitors target the polyol pathway by inhibiting AKR1B1, the rate-limiting enzyme that converts glucose to sorbitol. This inhibition reduces the accumulation of sorbitol and the subsequent generation of reactive oxygen species (ROS), thereby mitigating cellular damage associated with diabetic complications.

AKR1B1_ROS_Pathway cluster_polyol Polyol Pathway cluster_ros Oxidative Stress Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AKR1B1 ROS ROS Sorbitol->ROS leads to increased AKR1B1 AKR1B1 Cellular_Damage Cellular_Damage ROS->Cellular_Damage Dihydroquinolinone_Inhibitor Dihydroquinolinone_Inhibitor Dihydroquinolinone_Inhibitor->AKR1B1 inhibits

Caption: Inhibition of the AKR1B1/ROS pathway by dihydroquinolinone derivatives.

Inhibition of Cholinesterases in Alzheimer's Disease

In the context of Alzheimer's disease, dihydroquinolinone derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is thought to improve cognitive function.

AChE_Inhibition Acetylcholine_presyn Acetylcholine (Presynaptic Neuron) Acetylcholine_syn Acetylcholine Acetylcholine_presyn->Acetylcholine_syn release Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine_syn->Postsynaptic_Receptor binds AChE Acetylcholinesterase Acetylcholine_syn->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate breaks down into Dihydroquinolinone_Inhibitor Dihydroquinolinone_Inhibitor Dihydroquinolinone_Inhibitor->AChE inhibits

Caption: Mechanism of AChE inhibition by dihydroquinolinone derivatives.

Experimental Protocols

General Procedure for the Synthesis of 7-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one (2a)

This protocol is adapted from the synthesis of intermediates for Alzheimer's disease therapeutics.[2]

Materials:

  • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq), 1,2-dibromoethane (2.0 eq), and K₂CO₃ (2.0 eq) in DMF is stirred at 80 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

  • The crude product is purified by column chromatography on silica gel to give 7-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one.

In Vitro AKR1B1 Inhibition Assay

This is a general protocol for assessing the inhibitory activity of compounds against AKR1B1.

Materials:

  • Recombinant human AKR1B1

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Sodium phosphate buffer

  • Test compound (dihydroquinolinone derivative)

Procedure:

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains sodium phosphate buffer, NADPH, DL-glyceraldehyde, and the test compound at various concentrations.

  • The reaction is initiated by the addition of the enzyme AKR1B1.

  • The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

  • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Conclusion

The dihydroquinolinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued importance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of dihydroquinolinone chemistry and pharmacology, from its historical roots to its current applications in drug discovery. The provided data, pathways, and protocols serve as a valuable resource for researchers in this exciting field.

References

solubility of 3-amino-3,4-dihydroquinolin-2(1H)-one in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-amino-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of this compound, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of comprehensive public data, this document focuses on presenting the known quantitative solubility, discussing expected solubility characteristics, and providing a robust experimental protocol for determining solubility in various laboratory solvents. This guide is intended to be a practical resource for researchers working with this and similar chemical entities.

Introduction

This compound is a quinolinone derivative. Compounds within the 3,4-dihydro-2(1H)-quinolinone class have been noted for a diverse range of biological activities, underscoring their potential in drug discovery and development.[1][2] The physicochemical properties of such molecules, particularly their solubility, are critical factors that influence their handling, formulation, and bioavailability. Understanding the solubility of this compound in common laboratory solvents is a fundamental prerequisite for its use in biological assays, chemical reactions, and formulation studies.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O[3]
Molecular Weight162.19 g/mol [3]
XLogP30.3[3]
Melting Point314-317 °C (hydrochloride salt, dec.)
AppearanceSolid powder[4]

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in peer-reviewed literature. However, data from suppliers provides a key data point for a commonly used aprotic polar solvent.

Quantitative Solubility

The following table summarizes the available quantitative solubility data.

SolventConcentrationConditionsSource
Dimethyl Sulfoxide (DMSO)125 mg/mL (approx. 770.7 mM)Requires sonication and heating to 60°C[4]
Qualitative Solubility Profile

Based on the chemical structure, which includes a polar amino group and a lactam, as well as a nonpolar bicyclic core, the following qualitative solubility profile can be anticipated:

  • Polar Aprotic Solvents: As evidenced by the data for DMSO, good solubility is expected in other polar aprotic solvents like dimethylformamide (DMF).

  • Polar Protic Solvents:

    • Water: The presence of hydrogen bond donors and acceptors suggests some aqueous solubility, but the hydrophobic bicyclic ring system will likely limit it. Therefore, it is expected to be sparingly soluble in water at neutral pH.

    • Alcohols (Methanol, Ethanol): Solubility is expected to be moderate in lower-chain alcohols, likely greater than in water due to the organic nature of the solvents.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the polar functional groups, the compound is expected to have poor solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following is a detailed experimental protocol based on the widely accepted shake-flask method.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, THF, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B to vial C Seal and agitate (constant temperature) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility

The solubility of a compound like this compound is a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these logical relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Polarity Polarity (Amino, Lactam groups) Polarity->Solubility H_Bonding Hydrogen Bonding (Donor/Acceptor sites) H_Bonding->Solubility MW Molecular Weight MW->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous systems) pH->Solubility

Caption: Factors influencing the solubility of the compound.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in the public domain, this guide provides the currently available information and a framework for its experimental determination. The high solubility in DMSO with heating suggests its suitability for in vitro screening stock solutions. For other applications, researchers are encouraged to determine solubility in their specific solvent systems using the provided protocol. A thorough understanding of solubility is paramount for the successful progression of this and other promising compounds in the drug development pipeline.

References

A Technical Guide to the Preliminary Biological Screening of 3-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The derivative, 3-amino-3,4-dihydroquinolin-2(1H)-one, represents a promising starting point for drug discovery campaigns due to its synthetic tractability and potential for interaction with various biological targets.[1] This technical guide provides a comprehensive framework for the preliminary biological screening of this compound, outlining standardized protocols for assessing its cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory activities. The methodologies are presented to guide researchers, scientists, and drug development professionals in generating robust and reproducible preliminary data, which is essential for making informed decisions in the early stages of drug development.

Introduction

The development of novel therapeutic agents is a cornerstone of modern medicine. The quinoline family of compounds has garnered significant attention for its wide range of biological activities.[2] Specifically, the this compound structure is of interest for its potential applications in neuropharmacology and cancer research.[1] A systematic and efficient preliminary biological screening is the first critical step to profile the compound's activity, identify potential therapeutic applications, and uncover any liabilities such as general cytotoxicity. This guide details a multi-tiered screening cascade designed to provide a foundational biological profile of the title compound.

General Screening Workflow

A typical preliminary screening workflow follows a logical progression from broad cytotoxicity assessment to more specific activity-based assays. This hierarchical approach ensures that resources are focused on compounds with a desirable therapeutic window. The general workflow begins with evaluating the compound's effect on cell viability, followed by screens for specific biological activities such as antimicrobial, antioxidant, and specific target-based (e.g., enzyme inhibition) effects.

G cluster_start cluster_screening Preliminary Screening Cascade cluster_outcome Compound 3-amino-3,4-dihydro quinolin-2(1H)-one Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Cytotoxicity->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Cytotoxicity->Antioxidant Enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) Cytotoxicity->Enzyme Toxic High Cytotoxicity (Deprioritize) Cytotoxicity->Toxic If IC50 < 10µM Active Specific Activity (Hit Identification) Antimicrobial->Active If Active Inactive No Activity (Deprioritize) Antimicrobial->Inactive If Inactive Antioxidant->Active If Active Antioxidant->Inactive If Inactive Enzyme->Active If Active Enzyme->Inactive If Inactive

Caption: General experimental workflow for preliminary biological screening.

In Vitro Cytotoxicity Screening

Cytotoxicity assays are fundamental in the early stages of drug development to identify compounds that are toxic to cells, thereby helping to eliminate candidates with poor safety profiles.[3][4] These assays measure parameters like metabolic activity or membrane integrity to determine the concentration at which a compound causes cell death.[4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6]

  • Cell Seeding : Plate human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.[5][6]

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete growth medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.[5]

  • Treatment : Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Aspirate Medium & Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity

The results should be summarized in a table, presenting the IC₅₀ values for the compound against various cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Tissue of Origin IC₅₀ (µM)
MCF-7 Breast Cancer > 100
A549 Lung Cancer > 100
HeLa Cervical Cancer > 100
HEK293 Normal Kidney > 100

Data are representative and should be replaced with experimental results.

Antimicrobial Screening

Given the prevalence of quinolone structures in synthetic antimicrobial agents, evaluating the compound for antibacterial and antifungal activity is a logical step.[7] The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution
  • Microorganism Preparation : Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase. Adjust the inoculum to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Preparation : Prepare serial two-fold dilutions of the test compound in the broth within a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation : Add the prepared microbial inoculum to each well. Include a positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Start prepare_comp Prepare Compound Serial Dilutions in Plate start->prepare_comp prepare_inoc Prepare Standardized Microbial Inoculum start->prepare_inoc inoculate Inoculate Wells prepare_comp->inoculate prepare_inoc->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read Visually Inspect for Growth incubate->read determine_mic Determine MIC Value read->determine_mic end End determine_mic->end G start Start prepare_sol Prepare Compound and DPPH Solutions start->prepare_sol mix Mix Compound and DPPH in 96-well Plate prepare_sol->mix incubate Incubate in Dark (30 min) mix->incubate read Read Absorbance (517 nm) incubate->read analyze Calculate Scavenging % and IC50 Value read->analyze end End analyze->end G cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates Compound 3-amino-3,4-dihydro quinolin-2(1H)-one (Potential Inhibitor) Compound->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

The Ascendance of a Privileged Scaffold: A Technical Guide to 3-amino-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-3,4-dihydroquinolin-2(1H)-one core is a rising star in medicinal chemistry, increasingly recognized as a privileged scaffold. Its inherent structural features, including a rigid bicyclic system, a chiral center, and multiple points for functionalization, make it an ideal starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of this versatile scaffold, covering its synthesis, diverse biological activities, and the structure-activity relationships that govern its potency. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visual representations of relevant signaling pathways to offer a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of the this compound Scaffold

The synthesis of the chiral this compound core can be achieved through several strategic routes. A prominent and effective method involves the asymmetric alkylation of a glycine equivalent followed by a reductive cyclization.[1] This approach allows for the stereocontrolled introduction of the crucial C3-amino group. Another powerful strategy is the use of palladium-catalyzed intramolecular cyclization reactions, such as the Buchwald-Hartwig amination, which efficiently forms the dihydroquinolinone ring system.[2][3]

Experimental Protocol: Asymmetric Synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one[1]

This protocol outlines a common method for the asymmetric synthesis of the title compound, starting from N-(diphenylmethylene)glycine tert-butyl ester and 2-nitrobenzyl bromide.

Step 1: Asymmetric Alkylation

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq.) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.1 eq.) in a suitable solvent (e.g., dichloromethane or toluene) at -60°C, add a solution of 50% aqueous potassium hydroxide.

  • Stir the biphasic mixture vigorously and add 2-nitrobenzyl bromide (1.1 eq.) dropwise over 30 minutes.

  • Continue stirring at -60°C for the time required to achieve complete conversion (typically monitored by TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated intermediate.

Step 2: Reductive Cyclization

  • Dissolve the alkylated intermediate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, palladium on carbon (10 mol%), and introduce a hydrogen atmosphere (e.g., using a hydrogen balloon).

  • Stir the reaction mixture at room temperature until the reduction of the nitro group and subsequent intramolecular cyclization are complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography to afford the desired enantiomer of 3-amino-3,4-dihydro-1H-quinolin-2-one.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a range of diseases.

Anticancer Activity

A significant area of investigation for this scaffold is in oncology. Derivatives have been shown to target key pathways involved in cancer progression, such as angiogenesis and cell cycle regulation.

VEGFR2 Inhibition: Certain derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

dot

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Inhibition.

Tubulin Polymerization Inhibition: Other derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

dot

Tubulin_Polymerization_Inhibition Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis MitoticSpindle->Apoptosis Disruption leads to Inhibitor This compound Derivative Inhibitor->Tubulin Inhibits Polymerization

Caption: Inhibition of Tubulin Polymerization.

Quantitative Data: Anticancer Activity

Compound IDTargetCell LineIC50 (µM)Reference
4m VEGFR2U138-MG4.20
4q VEGFR2U138-MG8.00
4u VEGFR2U87-MG7.96
D13 Tubulin PolymerizationHeLa1.34
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

The this compound scaffold has also given rise to potent antibacterial agents. These compounds often target essential bacterial enzymes that are distinct from their mammalian counterparts, offering a potential for selective toxicity.

DNA Gyrase Inhibition: A key target for many antibacterial quinolone derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair. By inhibiting this enzyme, these compounds can block bacterial proliferation.

dot

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes Replication DNA Replication & Repair Supercoiling->Replication Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to Inhibitor This compound Derivative Inhibitor->DNA_Gyrase Inhibits

Caption: Bacterial DNA Gyrase Inhibition.

Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference
5d S. aureus0.125 - 8
5d E. coli0.125 - 8
3e S. aureus0.31
4e S. aureus0.62
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Neurological Activity

Derivatives of the dihydroquinolinone scaffold have also been explored for their potential in treating neurological disorders. Their ability to interact with central nervous system targets, such as the NMDA receptor, makes them interesting candidates for neuroprotective and anticonvulsant agents.

NMDA Receptor Antagonism: Certain 3-nitro-3,4-dihydro-2(1H)-quinolone derivatives have been shown to act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. However, its overactivation can lead to excitotoxicity and neuronal cell death. By modulating NMDA receptor activity, these compounds may offer therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.

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NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive influx leads to Synaptic_Plasticity Synaptic Plasticity Signaling_Cascade->Synaptic_Plasticity Antagonist 3-nitro-3,4-dihydro-2(1H)-quinolone Derivative Antagonist->NMDAR Antagonizes Glycine Site

References

Potential Therapeutic Targets for 3-amino-3,4-dihydroquinolin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets for derivatives of the 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold. This versatile chemical structure has shown promise in modulating a range of biological targets implicated in various disease states, including neurological disorders and cancer. This document summarizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

Excitatory Amino Acid Receptors: NMDA and AMPA

Derivatives of the 3,4-dihydroquinolin-2(1H)-one core structure have been identified as antagonists of excitatory amino acid receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for fast synaptic transmission in the central nervous system, and their modulation is a key strategy for treating a variety of neurological and psychiatric conditions.

Quantitative Data: Receptor Antagonist Activity

The following table summarizes the inhibitory constants (Kb) and half-maximal inhibitory concentrations (IC50) of select 3-nitro-3,4-dihydro-2(1H)-quinolone derivatives against NMDA and AMPA receptors.

CompoundTargetKb (μM)IC50 (μM)Reference
4-unsubstituted 3-nitro derivative (21)NMDA Receptor6.7-
4-unsubstituted 3-nitro derivative (21)AMPA Receptor9.2-
3-nitro analogue (4)Glycine Site (NMDA Receptor)-1.32
3-cyano derivative (10)Glycine Site (NMDA Receptor)-12.0
Analogues 5-9Glycine Site (NMDA Receptor)-> 100
Experimental Protocols

This protocol is designed to determine the binding affinity of test compounds to the NMDA receptor using a radiolabeled ligand, such as --INVALID-LINK--MK-801, which binds to the channel-blocking site.

Materials:

  • Rat brain membrane homogenates

  • --INVALID-LINK--MK-801 (Radioligand)

  • Glutamate and Glycine (Co-agonists)

  • Test compounds (this compound derivatives)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare rat brain membrane homogenates.

  • In a 96-well plate, add the membrane preparation, --INVALID-LINK--MK-801, glutamate, and glycine.

  • Add varying concentrations of the test compound to competing wells. For non-specific binding control wells, add a high concentration of a known NMDA receptor antagonist.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values for the test compounds.

This protocol measures the ability of test compounds to antagonize AMPA receptor function by monitoring changes in intracellular calcium concentration in response to an AMPA receptor agonist.

Materials:

  • Cell line expressing AMPA receptors (e.g., HEK293 cells)

  • AMPA (Agonist)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium)

  • Test compounds

  • Fluorometric imaging plate reader

Procedure:

  • Culture the AMPA receptor-expressing cells in a 96-well plate.

  • Load the cells with a fluorescent calcium indicator dye.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a specific concentration of AMPA.

  • Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.

  • Analyze the data to determine the inhibitory effect of the test compounds on AMPA-induced calcium influx and calculate the IC50 values.

Signaling Pathway

Antagonism of NMDA and AMPA receptors by this compound derivatives can modulate downstream signaling cascades involved in synaptic plasticity and excitotoxicity.

NMDA_AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm AMPA AMPA Receptor Na_Influx Na+ Influx AMPA->Na_Influx NMDA NMDA Receptor Ca_Influx Ca2+ Influx NMDA->Ca_Influx Derivative This compound Derivative Derivative->AMPA Derivative->NMDA Depolarization Depolarization Na_Influx->Depolarization CaMKII CaMKII Activation Ca_Influx->CaMKII Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Depolarization->NMDA Relieves Mg2+ block Signaling_Cascades Downstream Signaling (e.g., CREB, MAPK) CaMKII->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Glutamate Glutamate Glutamate->AMPA Glutamate->NMDA nNOS_Pain_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Nerve_Injury Nerve Injury NMDA_R NMDA Receptor Nerve_Injury->NMDA_R Glutamate Release Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production NO Production nNOS_Activation->NO_Production GC_Activation Guanylate Cyclase Activation NO_Production->GC_Activation cGMP_Increase Increased cGMP GC_Activation->cGMP_Increase PKG_Activation PKG Activation cGMP_Increase->PKG_Activation Central_Sensitization Central Sensitization PKG_Activation->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain Derivative This compound Derivative Derivative->nNOS_Activation

Exploring the Chemical Space of Substituted Dihydroquinolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its synthetic tractability and diverse pharmacological profile make it a fertile ground for the exploration of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the chemical space of substituted dihydroquinolinones, focusing on their synthesis, biological activities, and the underlying mechanisms of action.

Synthetic Strategies for Dihydroquinolinone Scaffolds

The construction of the dihydroquinolinone core can be achieved through a variety of synthetic methodologies, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A prevalent and versatile method for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones involves the catalytic annulation of α,β-unsaturated N-arylamides. This approach encompasses several strategies, including electrophilic cyclization and radical-initiated cyclization, offering access to a wide array of derivatives. For instance, metal-free protocols utilizing oxidants like K₂S₂O₈ can facilitate the tandem cyclization of N-arylcinnamamides with various reagents. Domino reactions, which involve a cascade of intramolecular transformations, provide an efficient means to construct complex dihydroquinolinone structures in a single operation.

Aripiprazole, a prominent drug featuring the dihydroquinolinone core, is synthesized through a multi-step process that includes the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Similarly, the synthesis of Cilostazol, a phosphodiesterase inhibitor, involves the intramolecular Friedel-Crafts cyclization of 3-chloro-N-(4-methoxyphenyl)propanamide to form the dihydrocarbostyril ring system, followed by condensation with a tetrazole-containing side chain.

Biological Activities and Structure-Activity Relationships

Substituted dihydroquinolinones exhibit a broad spectrum of pharmacological activities, a testament to the versatility of this scaffold in interacting with various biological targets. The nature and position of substituents on the dihydroquinolinone ring play a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Numerous dihydroquinolinone derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. The mechanisms underlying their cytotoxic effects often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

One of the critical pathways targeted by anticancer dihydroquinolinones is the PI3K/Akt/mTOR pathway . Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis. For example, certain quinoline-chalcone derivatives have been shown to exhibit potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.

Another important target is the p38 MAP kinase . Dihydroquinolinone-based inhibitors of p38 MAP kinase have been developed, with modifications to the core structure leading to enhanced inhibitory activity.

Table 1: Anticancer Activity of Substituted Dihydroquinolinones

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-8031.38
Quinoline-chalcone derivative 12eHCT-1165.34
Quinoline-chalcone derivative 12eMCF-75.21
Dihydroquinoline derivativeB16F10 (mouse melanoma)-
Dihydroquinoline derivativeMDA-MB-231 (breast adenocarcinoma)-
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3cH460 (lung carcinoma)4.9 ± 0.7
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3cA-431 (skin carcinoma)2.0 ± 0.9
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3cHT-29 (colon adenocarcinoma)4.4 ± 1.3
Dihydropyrimidin-2(1H)-one derivative 1dU87 (glioblastoma)9.72 ± 0.29
Dihydropyrimidin-2(1H)-one derivative 1hU87 (glioblastoma)9.3 ± 0.81
Dihydropyrimidin-2(1H)-one derivative 3dU251 (glioblastoma)6.36 ± 0.73
Dihydropyrimidin-2(1H)-one derivative 3gU251 (glioblastoma)7.32 ± 0.86
Phosphodiesterase (PDE) Inhibition

Certain dihydroquinolinone derivatives are potent inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP). Cilostazol, for instance, is a selective inhibitor of phosphodiesterase 3 (PDE3) and is used to treat intermittent claudication. More recently, dihydroquinolin-2(1H)-ones have been identified as highly selective and orally bioavailable phosphodiesterase 5 (PDE5) inhibitors for the potential treatment of pulmonary arterial hypertension, with some compounds exhibiting IC50 values in the low nanomolar range.

Table 2: PDE5 Inhibitory Activity of Dihydroquinolin-2(1H)-ones

CompoundPDE5A IC50 (nM)Selectivity over other PDEsReference
14b3>1125-fold
Receptor Modulation

The dihydroquinolinone scaffold is also found in compounds that modulate the activity of various receptors, including dopamine and vasopressin receptors.

  • Dopamine Receptor Ligands: Aripiprazole is a well-known atypical antipsychotic that acts as a partial agonist at dopamine D2 receptors. Its unique pharmacological profile is attributed to its high binding affinity for D2 receptors (Ki = 0.34 nM). Structure-activity relationship studies have explored modifications of the aripiprazole scaffold to develop new D2 receptor ligands with varying affinities and selectivities.

  • Vasopressin Receptor Antagonists: Dihydroquinolinone derivatives have been developed as potent and selective antagonists of the vasopressin V1 receptor. For example, OPC-21268 is a non-peptide, orally active V1 receptor antagonist with IC50 values in the nanomolar range for V1 receptors in rat liver and kidney membranes.

Table 3: Receptor Binding Affinity of Dihydroquinolinone Derivatives

CompoundReceptorKi (nM) or IC50Reference
AripiprazoleDopamine D2Ki = 0.34 nM
Compound 6Dopamine D2Ki < 0.3 nM
Compound 7Dopamine D2Ki < 0.3 nM
OPC-21268Vasopressin V1 (rat liver)IC50 = 4 x 10⁻⁸ M
OPC-21268Vasopressin V1 (rat kidney)IC50 = 1.5 x 10⁻⁸ M
Norepinephrine Reuptake Inhibition

1-Aryl-3,4-dihydro-1H-quinolin-2-one derivatives have been identified as a novel class of potent and selective norepinephrine reuptake inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of substituted dihydroquinolinones.

General Synthetic Procedure for Dihydroquinolinones

The following is a representative procedure for the synthesis of a 3,4-disubstituted dihydroquinolin-2(1H)-one via a metal-free tandem cyclization:

  • To a solution of N-arylcinnamamide (1.0 mmol) and the desired coupling partner (e.g., a β-ketoester, 2.0 mmol) in a suitable solvent system (e.g., MeCN/H₂O), add an oxidant (e.g., K₂S₂O₈, 3.0 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted dihydroquinolinone.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test dihydroquinolinone derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the p38 MAP kinase enzyme, a specific substrate (e.g., ATF2), and the test dihydroquinolinone inhibitor at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P).

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dopamine for D2 receptors) and varying concentrations of the unlabeled test dihydroquinolinone derivative.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Chemical and Biological Space

Diagrams are essential tools for visualizing complex relationships in drug discovery. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key signaling pathways and experimental workflows relevant to the study of dihydroquinolinones.

Signaling Pathways

This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Dihydroquinolinone Dihydroquinolinone Inhibitor Dihydroquinolinone->PI3K Dihydroquinolinone->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dihydroquinolinones.

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to a variety of cellular responses.

p38_MAPK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->TranscriptionFactors Phosphorylates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Dihydroquinolinone Dihydroquinolinone Inhibitor Dihydroquinolinone->p38_MAPK

Caption: The p38 MAPK signaling pathway and inhibition by dihydroquinolinone derivatives.

Experimental Workflows

This workflow outlines the typical steps involved in screening dihydroquinolinone derivatives for anticancer activity.

Anticancer_Screening_Workflow Synthesis Synthesis of Dihydroquinolinone Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT_Assay MTT Assay for Cell Viability (IC50) CellCulture->MTT_Assay Lead_Identification Lead Compound Identification MTT_Assay->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Animal Studies Lead_Identification->In_Vivo_Studies Western_Blot Western Blot (e.g., PI3K/Akt pathway) Mechanism_Studies->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Mechanism_Studies->Flow_Cytometry

Caption: A typical workflow for the screening and evaluation of anticancer dihydroquinolinones.

This workflow illustrates the process of determining the binding affinity of dihydroquinolinone derivatives to a specific receptor.

Receptor_Binding_Workflow Compound_Prep Preparation of Dihydroquinolinone Solutions Binding_Assay Competitive Radioligand Binding Assay Compound_Prep->Binding_Assay Membrane_Prep Preparation of Receptor-Containing Membranes Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (IC50 and Ki Determination) Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for determining the receptor binding affinity of dihydroquinolinone derivatives.

Conclusion

The dihydroquinolinone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its rich chemical space, accessible through a variety of synthetic routes, allows for the fine-tuning of pharmacological properties to target a wide range of biological processes. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals, facilitating the exploration and exploitation of this privileged heterocyclic core for the discovery of next-generation medicines.

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of 3-Amino-3,4-dihydroquinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative experimental protocol for the synthesis of 3-amino-3,4-dihydroquinolin-2-ones via a palladium-catalyzed intramolecular C-N bond formation. This methodology, primarily based on the principles of the Buchwald-Hartwig amination, offers an efficient route to this valuable heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery.

Introduction

The 3-amino-3,4-dihydroquinolin-2-one core is a privileged structural motif found in a variety of biologically active compounds. The development of robust and efficient synthetic methods to access these molecules is therefore of high importance. Palladium-catalyzed cross-coupling reactions, particularly the intramolecular Buchwald-Hartwig amination, have emerged as a powerful tool for the construction of nitrogen-containing heterocycles. This method allows for the formation of a carbon-nitrogen bond via the cyclization of suitable precursors, such as derivatives of 2-bromophenylalanine.[1][2] This regioselective cyclization provides a direct route to the chiral dihydroquinolinone system.

Reaction Principle

The core of this synthetic strategy is the palladium-catalyzed intramolecular cyclization of an N-protected 2-bromophenylalanine amide or a related derivative. The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amide nitrogen and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions.

General Reaction Scheme:

G cluster_0 General Reaction Scheme start N-Protected 2-Bromophenylalanine Derivative product 3-Amino-3,4-dihydro- quinolin-2-one start->product Intramolecular Buchwald-Hartwig Cyclization reagents Pd Catalyst Ligand, Base Solvent, Heat

Caption: General scheme of the palladium-catalyzed intramolecular cyclization.

Catalytic Cycle

The proposed catalytic cycle for the intramolecular Buchwald-Hartwig amination is depicted below. It follows the well-established mechanism for this class of reactions.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br LigEx Amide Coordination OxAdd->LigEx R-NH2 RedElim Reductive Elimination LigEx->RedElim - HBr RedElim->Pd0 Product Product RedElim->Product Substrate Aryl Bromide Substrate

Caption: Proposed catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Data Presentation

Due to the inability to access the full text of primary literature sources detailing a broad substrate scope, a comprehensive quantitative data table cannot be provided at this time. However, the available information suggests that this reaction is generally high-yielding for suitable substrates under optimized conditions. Key parameters influencing the yield include the nature of the protecting group on the amine, the substitution pattern on the aromatic ring, and the specific combination of catalyst, ligand, and base.

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-2-bromophenylalanine methyl amidePd2(dba)3 (2.5)Xantphos (5)K3PO4Toluene10012Data not available
2N-Cbz-2-bromophenylalanine ethyl amidePd(OAc)2 (5)BINAP (7.5)Cs2CO3Dioxane11024Data not available

This table represents hypothetical experimental setups based on typical Buchwald-Hartwig conditions and is for illustrative purposes only. Actual yields will vary.

Experimental Protocols

The following is a representative, general protocol for the palladium-catalyzed intramolecular cyclization to form a 3-amino-3,4-dihydroquinolin-2-one derivative. Note: This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected-2-bromophenylalanine derivative (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (1.5-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add the N-protected-2-bromophenylalanine derivative, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental Workflow

The general workflow for the synthesis and purification of 3-amino-3,4-dihydroquinolin-2-ones is outlined below.

G cluster_0 Experimental Workflow Start Starting Materials (Substrate, Catalyst, Ligand, Base) Reaction Reaction Setup (Inert Atmosphere, Solvent Addition, Heating) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Cooling, Filtration, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, HRMS) Purification->Analysis Final Pure Product Analysis->Final

Caption: A typical experimental workflow for the synthesis of 3-amino-3,4-dihydroquinolin-2-ones.

Troubleshooting and Considerations

  • Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine ligand is crucial. For challenging substrates, screening a variety of ligands (e.g., bulky, electron-rich phosphines like XPhos, SPhos, or bidentate ligands like BINAP and Xantphos) may be necessary to optimize the yield.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and outcome. Common bases include potassium phosphate, cesium carbonate, and sodium tert-butoxide.

  • Solvent: The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene and dioxane are commonly used solvents for Buchwald-Hartwig reactions.

  • Protecting Group: The nature of the nitrogen protecting group (e.g., Boc, Cbz) can influence the reactivity of the substrate. Post-cyclization deprotection steps may be required to obtain the free amino-dihydroquinolinone.

Conclusion

The palladium-catalyzed intramolecular cyclization represents a highly effective and regioselective method for the synthesis of 3-amino-3,4-dihydroquinolin-2-ones. This approach, rooted in the principles of the Buchwald-Hartwig amination, provides a valuable tool for medicinal chemists and drug development professionals. While the general protocol is robust, optimization of the reaction conditions, particularly the catalyst-ligand system, is often necessary to achieve the best results for a specific substrate.

References

Application Notes and Protocols for the Reductive Cyclization of 2-Nitrobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reductive cyclization of 2-nitrobenzyl bromide derivatives represents a powerful synthetic strategy for the construction of a variety of nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceuticals and biologically active molecules. This methodology leverages the in situ reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

Application Notes

The reductive cyclization of ortho-nitrobenzyl halides and their analogues is a cornerstone for the synthesis of quinolines, a class of heterocyclic compounds prevalent in pharmaceuticals and materials science.[1][2] This reaction often proceeds via a domino sequence involving the reduction of the nitro group to an amine, followed by an intramolecular condensation and subsequent aromatization. A key advantage of this approach is the use of stable and readily available 2-nitrobenzyl precursors.

This method offers a convergent and efficient route to polysubstituted quinolines, which are challenging to access through traditional methods like the Skraup, Doebner-Miller, or Friedländer syntheses that often require harsh conditions or unstable starting materials.[3][4] The versatility of the reductive cyclization allows for the introduction of a wide range of substituents on both the benzene ring and the newly formed heterocyclic ring, making it a valuable tool in medicinal chemistry for the generation of compound libraries for drug discovery.[5]

The choice of reducing agent is critical and can influence the reaction pathway and yield. Common reducing systems include iron in acetic acid (Fe/AcOH), which is a classic and cost-effective method for nitro group reduction, as well as catalytic hydrogenation.[4] In some variations, the reaction can be promoted by a base in a transition-metal-free process, highlighting the potential for more environmentally benign synthetic routes.[3]

Signaling Pathways and Experimental Workflows

Reductive Cyclization Mechanism

The following diagram illustrates the general mechanism for the reductive cyclization of a 2-nitrobenzyl bromide derivative with a ketone to form a substituted quinoline.

Reductive_Cyclization_Mechanism cluster_reduction Reduction cluster_cyclization Cyclization & Aromatization 2_Nitrobenzyl_Bromide 2-Nitrobenzyl Bromide Derivative 2_Aminobenzyl_Intermediate 2-Aminobenzyl Intermediate 2_Nitrobenzyl_Bromide->2_Aminobenzyl_Intermediate [Reducing Agent] e.g., Fe/AcOH Condensation_Product Condensation Product 2_Aminobenzyl_Intermediate->Condensation_Product Condensation Ketone Ketone (R1-CO-CH2-R2) Ketone->Condensation_Product Cyclized_Intermediate Cyclized Intermediate Condensation_Product->Cyclized_Intermediate Intramolecular Cyclization Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Aromatization (-H2O)

Caption: General mechanism of quinoline synthesis via reductive cyclization.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis of quinoline derivatives from 2-nitrobenzyl bromide derivatives.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add 2-nitrobenzyl bromide derivative, ketone, and solvent to flask. Start->Reaction_Setup Add_Reducing_Agent Add Reducing Agent (e.g., Fe powder and AcOH) Reaction_Setup->Add_Reducing_Agent Reflux Heat to Reflux (Monitor by TLC) Add_Reducing_Agent->Reflux Workup Reaction Workup: - Cool to room temperature - Filter off solids - Neutralize with base Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography Extraction->Purification Analysis Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Analysis End End Product: Substituted Quinoline Analysis->End

Caption: A typical experimental workflow for reductive cyclization.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of quinoline derivatives from related ortho-nitrobenzyl precursors, which are indicative of the expected outcomes when using 2-nitrobenzyl bromide derivatives under similar reductive conditions.

Starting Material (Nitro Compound)Ketone/Active Methylene CompoundReducing System/ConditionsProductYield (%)Reference
2-NitrobenzaldehydePhenyl KetonesFe/AcOHSubstituted QuinolinesHigh[4]
2-Nitrobenzaldehydeβ-Keto-estersFe/AcOHSubstituted QuinolinesHigh[4]
2-Nitrobenzaldehydeβ-Keto-nitrilesFe/AcOHSubstituted QuinolinesHigh[4]
2-Nitrobenzyl AlcoholPropiophenonet-BuOK, 120 °C, 24h (in water)2-Methyl-4-phenylquinoline54%[3]
o-Nitrophenyl Propargyl Alcohols-H2, Pd/C then H+2-Substituted QuinolinesGood[6][7]

Experimental Protocols

Protocol 1: Iron-Mediated Reductive Cyclization for Quinoline Synthesis

This protocol is adapted from the well-established use of Fe/AcOH for the in situ reduction of nitroarenes followed by cyclization.[4] This method is robust, uses inexpensive reagents, and is generally applicable to a wide range of substrates.

Materials:

  • 2-Nitrobenzyl bromide derivative

  • Appropriate ketone or active methylene compound (e.g., ethyl acetoacetate, benzoylacetonitrile)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 2-nitrobenzyl bromide derivative (1.0 equiv.), the active methylene compound (1.1-1.5 equiv.), and ethanol.

  • Stir the mixture to dissolve the starting materials.

  • Add iron powder (3.0-5.0 equiv.) to the solution.

  • Carefully add glacial acetic acid (5.0-10.0 equiv.) portion-wise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired quinoline derivative.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Protocol 2: Transition-Metal-Free, Base-Mediated Synthesis of Quinolines

This protocol is based on the finding that some reductive cyclizations can proceed without a transition metal catalyst, using a strong base in a suitable solvent system.[3] While originally described for 2-nitrobenzyl alcohol, the principles can be adapted for 2-nitrobenzyl bromide, potentially through an initial hydrolysis or elimination-addition sequence under the basic conditions.

Materials:

  • 2-Nitrobenzyl bromide derivative

  • Ketone (e.g., propiophenone)

  • Potassium tert-butoxide (t-BuOK)

  • Water or a suitable high-boiling polar solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, combine the 2-nitrobenzyl bromide derivative (1.0 equiv.), the ketone (2.0 equiv.), and water.

  • Add potassium tert-butoxide (2.0 equiv.) to the mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure quinoline product.

  • Characterize the product using standard analytical techniques (NMR, MS, etc.).

These protocols provide a foundation for researchers to explore the reductive cyclization of 2-nitrobenzyl bromide derivatives. The specific conditions, including solvent, temperature, and reaction time, may require optimization for different substrates to achieve the best results.

References

Application Note: NMR and Mass Spectrometry Characterization of 3-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the structural characterization of 3-amino-3,4-dihydroquinolin-2(1H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques are fundamental for confirming the identity, purity, and structure of synthesized small molecules in drug discovery and development. The protocols outlined herein are designed to be accessible to researchers with a foundational understanding of these analytical methods.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structural confirmation is a critical step following synthesis to ensure the desired molecular architecture is achieved before proceeding with further studies. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating its structure.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR and mass spectrometry analysis of this compound. These values are based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d1HAr-H
~7.15t1HAr-H
~6.90t1HAr-H
~6.80d1HAr-H
~9.80s1HN1-H (amide)
~3.50dd1HC3-H
~3.00dd1HC4-H (equatorial)
~2.80dd1HC4-H (axial)
~2.10br s2HNH₂

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C2 (C=O)
~138Ar-C (quaternary)
~128Ar-CH
~125Ar-CH
~122Ar-C (quaternary)
~116Ar-CH
~115Ar-CH
~50C3
~30C4

Table 3: Predicted ESI-MS Data

m/z (amu)Interpretation
163.0866[M+H]⁺ (Calculated for C₉H₁₁N₂O⁺)
146.0599[M+H - NH₃]⁺
134.0599[M+H - CO]⁺
118.0653[M+H - CO - NH₂]⁺

Experimental Protocols

NMR Spectroscopy

3.1.1 Sample Preparation

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2 Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12 ppm, centered around 6 ppm, is a suitable starting point.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required compared to the ¹H spectrum. A spectral width of approximately 220 ppm is recommended.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (Electrospray Ionization - ESI)

3.2.1 Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • From the stock solution, prepare a dilute solution for analysis by taking a small aliquot (e.g., 10 µL) and diluting it with the appropriate solvent (e.g., 1 mL of methanol or acetonitrile). The final concentration should be in the low µg/mL range.

  • To facilitate ionization, a small amount of an acid, such as formic acid (0.1% final concentration), can be added to the sample solution for positive ion mode analysis.

3.2.2 Data Acquisition

  • Set up the ESI-MS instrument in positive ion mode.

  • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to obtain a stable and strong signal for the [M+H]⁺ ion.

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion.

  • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized compound.

G cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Prep NMR Sample Preparation Purification->NMR_Prep MS_Prep MS Sample Preparation Purification->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C) NMR_Prep->NMR_Acq MS_Acq MS Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Analysis NMR Data Analysis NMR_Acq->NMR_Analysis MS_Analysis MS Data Analysis MS_Acq->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation Final_Report Final Report Generation Structure_Confirmation->Final_Report

Caption: Workflow for Synthesis and Characterization.

Application Notes and Protocols for HPLC Purification of 3-amino-3,4-dihydroquinolin-2(1H)-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-3,4-dihydroquinolin-2(1H)-one is a valuable chiral building block in medicinal chemistry, serving as a scaffold for various biologically active compounds. The stereochemistry at the C3 position is often crucial for pharmacological activity, necessitating robust methods for the separation and purification of its enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective technique for resolving these isomers. This document provides detailed application notes and a recommended protocol for the HPLC purification of this compound enantiomers.

The proposed method is based on established principles for the chiral separation of cyclic amino acids and their derivatives, particularly utilizing macrocyclic glycopeptide CSPs, which have demonstrated broad applicability for such separations.

Principle of Chiral Separation

The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stability, leading to different retention times on the chromatographic column. For amino acid derivatives like this compound, macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin, are particularly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.

Recommended HPLC Purification Protocol

This protocol provides a starting point for the purification of this compound enantiomers. Optimization may be required based on the specific sample matrix and purity requirements.

Instrumentation and Materials
  • HPLC System: A standard analytical or preparative HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase column is recommended. A column with a teicoplanin-based selector is a strong candidate.

    • Recommended Column: Astec CHIROBIOTIC® T (or equivalent), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Solvents: HPLC grade methanol, acetonitrile, water, and additives such as trifluoroacetic acid (TFA) or formic acid.

  • Sample: Racemic this compound dissolved in a suitable solvent (e.g., mobile phase or a mixture of methanol and water).

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis sample_prep Dissolve racemic compound in initial mobile phase (e.g., 1 mg/mL) filter_sample Filter through 0.45 µm syringe filter sample_prep->filter_sample inject Inject sample onto a chiral HPLC column filter_sample->inject elute Elute with optimized mobile phase inject->elute detect Detect enantiomers using a UV detector elute->detect quantify Quantify peak areas to determine enantiomeric excess detect->quantify collect Collect fractions for preparative purification detect->collect

Caption: Experimental workflow for chiral HPLC purification.

Detailed Chromatographic Conditions
ParameterRecommended Condition
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Methanol with 0.1% Trifluoroacetic Acid (TFA)
Gradient Isocratic, e.g., 70% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Method Development and Optimization

The separation of enantiomers is highly dependent on the mobile phase composition. A systematic approach to method development is recommended.

G start Select Chiral Stationary Phase (e.g., Teicoplanin-based) screen_solvents Screen Mobile Phase Solvents (Methanol, Acetonitrile) start->screen_solvents optimize_modifier Optimize Organic Modifier Concentration screen_solvents->optimize_modifier optimize_additive Optimize Additive (TFA, Formic Acid) optimize_modifier->optimize_additive optimize_temp Optimize Column Temperature optimize_additive->optimize_temp final_method Final Optimized Method optimize_temp->final_method

Caption: Logical workflow for chiral method development.

  • Organic Modifier Screening: Evaluate both methanol and acetonitrile as the organic modifier. The choice of solvent can significantly impact selectivity.

  • Modifier Concentration Optimization: Vary the percentage of the organic modifier in the mobile phase (e.g., from 50% to 90%) to find the optimal balance between resolution and analysis time.

  • Additive Optimization: The type and concentration of the acidic modifier (e.g., TFA, formic acid) can influence the ionization state of the analyte and the stationary phase, thereby affecting retention and selectivity.

  • Temperature Optimization: Adjusting the column temperature can sometimes improve peak shape and resolution.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for the chiral separation of this compound enantiomers based on the recommended protocol. Actual results may vary.

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
Enantiomer 18.550.1\multirow{2}{*}{2.1}
Enantiomer 210.249.9

Troubleshooting

IssuePossible CauseSuggested Solution
Poor or no separation Inappropriate mobile phase composition.Systematically vary the organic modifier type and concentration. Adjust the type and concentration of the acidic additive.
Unsuitable chiral stationary phase.If optimization fails, consider a different type of CSP (e.g., polysaccharide-based).
Poor peak shape Sample overload.Reduce the injection volume or sample concentration.
Inappropriate sample solvent.Dissolve the sample in the initial mobile phase.
Varying retention times Column not equilibrated.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuations in temperature or mobile phase composition.Use a column oven for precise temperature control and ensure the mobile phase is well-mixed.

Conclusion

The provided protocol offers a robust starting point for the successful HPLC purification of this compound isomers. By utilizing a macrocyclic glycopeptide-based chiral stationary phase and systematically optimizing the mobile phase conditions, researchers can achieve excellent separation of the enantiomers, enabling further studies on their distinct biological activities and facilitating the development of stereochemically pure drug candidates.

Application Notes and Protocols: 3-Amino-3,4-dihydroquinolin-2(1H)-one as a Versatile Scaffold for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-3,4-dihydroquinolin-2(1H)-one core structure is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features allow for facile derivatization, enabling the exploration of diverse chemical space and the development of potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the use of this scaffold in the development of inhibitors for three key enzyme targets: 3-Phosphoinositide-dependent protein kinase-1 (PDK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tubulin.

I. PDK1 Inhibitors for Oncology

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a central kinase in the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers.[1] Inhibition of PDK1 is a promising strategy for cancer therapy. Derivatives of this compound have been successfully synthesized as PDK1 inhibitors.

Signaling Pathway

PDK1_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Effectors Cell Proliferation & Survival mTORC1->Downstream Effectors Inhibitor 3-Anilino-quinolin-2(1H)-one Derivative Inhibitor->PDK1 Inhibits

Data Presentation
Compound IDModification on Quinolinone CoreTarget EnzymeIC50 (µM)
1a 3-Anilino substitutionPDK1Modest
1b 3-(substituted-anilino)PDK1Modest
BX-517 Indolinone-basedPDK10.006

Note: "Modest" inhibition was reported for 3-anilino-quinolin-2(1H)-ones without specific IC50 values provided in the initial source material.[1] BX-517 is a known potent PDK1 inhibitor with a related core structure.[2]

Experimental Protocols

Synthesis of 3-Anilino-6-substituted-quinolin-2(1H)-ones (General Protocol) [1]

This protocol is based on a Buchwald-Hartwig cross-coupling reaction.

Materials:

  • 3-Bromo-6-substituted-quinolin-2(1H)-one

  • Appropriately functionalized aniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add the 3-bromo-6-substituted-quinolin-2(1H)-one (1 equivalent), the aniline derivative (1.2 equivalents), Cs2CO3 (2 equivalents), and Xantphos (0.1 equivalents).

  • Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Add Pd2(dba)3 (0.05 equivalents) and anhydrous dioxane.

  • Heat the reaction mixture at 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-anilino-quinolin-2(1H)-one derivative.

In Vitro PDK1 Kinase Assay (Luminescence-based) [3][4][5]

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 peptide substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

  • Synthesized inhibitor compound

  • ATP

  • Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO, then further dilute in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control to the wells of the microplate.

  • Add 2.5 µL of a solution containing the PDK1 enzyme and the peptide substrate in kinase assay buffer.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near its Km for PDK1.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

II. VEGFR2 Inhibitors for Anti-Angiogenesis Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Inhibiting VEGFR2 is a clinically validated anti-cancer strategy.

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF-A VEGF-A VEGFR2 VEGFR2 Dimer VEGF-A->VEGFR2 Binds & Dimerizes p-VEGFR2 Autophosphorylation VEGFR2->p-VEGFR2 PI3K_AKT PI3K/AKT Pathway p-VEGFR2->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway p-VEGFR2->RAS_MAPK Activates PLCg PLCγ Pathway p-VEGFR2->PLCg Activates Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Permeability Vascular Permeability PLCg->Permeability Inhibitor Quinolinone Derivative Inhibitor->p-VEGFR2 Inhibits

Data Presentation
Compound IDModification on Quinolinone CoreTarget Cell LineIC50 (µM)Target EnzymeIC50 (µM)
4m Hydrazone derivative from 6-hydroxyU87-MG4.20VEGFR2-
4q Hydrazone derivative from 6-hydroxyU87-MG8.00VEGFR2-
4t Hydrazone derivative from 6-hydroxyU87-MG10.48VEGFR2-
4u Hydrazone derivative from 6-hydroxyU87-MG7.96VEGFR2-

Data from in vitro evaluation on glioblastoma cell lines.[7]

Experimental Protocols

Synthesis of VEGFR2 Inhibitors from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (General Protocol) [7]

Step 1: Synthesis of ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate

  • Dissolve 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in THF with a few drops of DMF.

  • Add potassium carbonate (K2CO3) (2-3 equivalents) and stir the mixture for 1 hour at room temperature.

  • Add ethyl 2-bromoacetate (1.1 equivalents) dropwise and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide

  • Dissolve the product from Step 1 in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Step 3: Synthesis of N'-Arylmethylene-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide derivatives

  • Suspend the acetohydrazide from Step 2 (1 equivalent) in ethanol.

  • Add the desired substituted benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture, collect the solid product by filtration, and wash with cold ethanol to yield the final compound.

In Vitro VEGFR2 Kinase Assay (Luminescence-based) [8][9]

This protocol measures the remaining ATP after the kinase reaction.

Materials:

  • Recombinant Human VEGFR2 (GST-tagged)

  • Poly (Glu,Tyr) 4:1 substrate

  • Synthesized inhibitor compound

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor in kinase buffer with a constant percentage of DMSO.

  • Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

  • Add 12.5 µL of the master mix to each well of a 96-well plate.

  • Add 2.5 µL of the diluted inhibitor to the test wells. Add 2.5 µL of buffer with DMSO to the positive control (100% activity) and blank (no enzyme) wells.

  • Dilute the VEGFR2 enzyme in 1x Kinase Buffer.

  • Initiate the reaction by adding 10 µL of the diluted VEGFR2 enzyme to the test and positive control wells. Add 10 µL of 1x Kinase Buffer to the blank wells.

  • Incubate the plate at 30°C for 40 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

III. Tubulin Polymerization Inhibitors for Mitotic Arrest

Microtubules, polymers of α- and β-tubulin, are crucial for cell division.[10] Inhibiting their polymerization leads to mitotic arrest and apoptosis, a key mechanism for many anti-cancer drugs. Sulfonamide derivatives of the 3,4-dihydro-2(1H)-quinolinone scaffold have been identified as potent tubulin polymerization inhibitors.[11][12]

Experimental Workflow

Tubulin_Inhibitor_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start 3,4-dihydroquinolin-2(1H)-one Chlorosulfonation Chlorosulfonation Intermediate_A Sulfonyl Chloride Intermediate Schiff_Base Schiff's Base Reaction Intermediate_C Amine Intermediate Nucleophilic_Sub Nucleophilic Substitution Final_Compound Quinolinone Sulfonamide (e.g., D13) MTT_Assay MTT Cytotoxicity Assay (Cancer Cell Lines) Final_Compound->MTT_Assay Tubulin_Assay In Vitro Tubulin Polymerization Assay Final_Compound->Tubulin_Assay Characterization NMR, MS IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell IC50_Tubulin Determine Tubulin IC50 Tubulin_Assay->IC50_Tubulin

Data Presentation
Compound IDModification on Quinolinone CoreTarget Cell LineCellular IC50 (µM)Target EnzymeTubulin IC50 (µM)
D13 N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)-6-sulfonamideHeLa1.34Tubulin6.74
D13 N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)-6-sulfonamideA5491.46Tubulin-
D13 N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)-6-sulfonamideHCT1160.94Tubulin-
D13 N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)-6-sulfonamideHepG-21.82Tubulin-
CA-4 (Positive Control)--Tubulin2.64

Data for compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide).[11]

Experimental Protocols

Synthesis of Quinolinone Sulfonamide Derivatives (General Protocol) [11]

Step 1: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (Intermediate A)

  • Add 3,4-dihydroquinolin-2(1H)-one to chlorosulfonic acid slowly at 0 °C.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture carefully onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the sulfonyl chloride intermediate.

Step 2: Synthesis of N-Arylmethylene-3,4,5-trimethoxyaniline and subsequent reduction (Intermediate C)

  • Dissolve 3,4,5-trimethoxyaniline and a substituted aldehyde in a suitable solvent like ethanol.

  • Heat the mixture to form the Schiff's base (Intermediate B).

  • Reduce the Schiff's base in situ using a reducing agent like sodium borohydride (NaBH4) to yield the secondary amine (Intermediate C).

  • Isolate and purify the product.

Step 3: Synthesis of Final Quinolinone Sulfonamide Derivatives

  • Dissolve Intermediate C in a solvent such as dichloromethane (DCM) or pyridine.

  • Add Intermediate A to the solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography.

In Vitro Tubulin Polymerization Assay (Fluorescence-based) [10]

This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., from a kit)

  • Synthesized inhibitor compound

  • Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Pre-warm the microplate reader to 37 °C.

  • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter. Keep on ice.

  • Prepare 10x serial dilutions of the test compound and controls in General Tubulin Buffer.

  • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).

  • Immediately place the plate in the reader and begin monitoring fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37 °C.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.

  • Determine the IC50 value by plotting the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration.

References

Application Notes and Protocols: Synthesis and Evaluation of 3,4-Dihydroquinolin-2(1H)-one Analogues as VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[3][4][5] The 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising pharmacophore for the development of novel VEGFR-2 inhibitors.[6][7][8][9][10] This document provides detailed protocols for the synthesis and biological evaluation of a series of 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR-2 inhibitors, along with data on their anti-proliferative activity against glioblastoma cell lines.

VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[11] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[1][11][12][13]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Transcription Gene Transcription MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival

VEGFR2 Signaling Pathway Diagram

Experimental Workflow

The overall workflow for the synthesis and evaluation of 3,4-dihydroquinolin-2(1H)-one analogues as VEGFR-2 inhibitors involves chemical synthesis, purification and characterization, and subsequent biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Purification & Characterization cluster_bioassay Biological Evaluation cluster_results Results start Starting Materials: 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Ethyl 2-bromoacetate Hydrazine hydrate Substituted aldehydes step1 Synthesis of ethyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetate start->step1 step2 Synthesis of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide step1->step2 step3 Synthesis of final 3,4-dihydroquinolin-2(1H)-one analogues step2->step3 purification Purification (e.g., Column Chromatography) step3->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization vegrf2_assay In vitro VEGFR2 Kinase Assay characterization->vegrf2_assay cytotoxicity_assay MTT Cytotoxicity Assay (e.g., U87-MG, U138-MG cell lines) characterization->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) vegrf2_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Experimental Workflow Diagram

Synthesis of 3,4-Dihydroquinolin-2(1H)-one Analogues

The synthesis of the target compounds is initiated from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. The general synthetic route is outlined below.[6]

Step 1: Synthesis of ethyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetate To a solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as a mixture of THF and DMF, a base like potassium carbonate (K2CO3) is added, and the mixture is stirred.[6] Subsequently, ethyl 2-bromoacetate is added dropwise, and the reaction is monitored until completion.[6]

Step 2: Synthesis of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide The ester from Step 1 is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed until the reaction is complete.

Step 3: Synthesis of final 3,4-dihydroquinolin-2(1H)-one analogues The hydrazide from Step 2 is reacted with various substituted aldehydes in a suitable solvent, often with a catalytic amount of acid, to yield the final 3,4-dihydroquinolin-2(1H)-one analogues.

Data Presentation

The anti-proliferative activity of the synthesized 3,4-dihydroquinolin-2(1H)-one analogues was evaluated against U87-MG and U138-MG human glioblastoma cell lines using the MTT assay.[6][7][8][9] The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound IDU87-MG IC50 (µM)U138-MG IC50 (µM)
4m 4.204.20
4q 8.008.00
4t 10.4810.48
4u 7.967.96
TMZ 92.9093.09
TMZ (Temozolomide) is a standard chemotherapeutic agent for glioblastoma.[6][7][8][9]

Experimental Protocols

In vitro VEGFR-2 Kinase Assay

This protocol is adapted from commercially available VEGFR-2 kinase assay kits and is designed to measure the inhibitory effect of the synthesized compounds on VEGFR-2 kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM if desired.[14]

  • Compound Dilution: Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[14][15]

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[14][15]

  • Plate Setup:

    • Add the master mixture to each well of a white 96-well plate.[14]

    • Add the diluted test compounds to the "Test Wells".

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[14]

  • Enzyme Addition:

    • Add diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.[14][15]

    • Add 1x Kinase Buffer to the "Blank" wells.[14]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[15]

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to each well.[14][15]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[14][15]

    • Read the luminescence using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cytotoxicity Assay

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.[16][17]

Materials:

  • Human glioblastoma cell lines (e.g., U87-MG, U138-MG)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[18]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control.

  • MTT Addition:

    • Remove the culture medium.

    • Add serum-free medium and MTT solution to each well.[17]

    • Incubate the plate at 37°C for 3-4 hours.[17][18]

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add DMSO to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

References

Application of 3-amino-3,4-dihydroquinolin-2(1H)-one in Developing Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising pharmacophore in the design and development of novel anticancer agents. Its structural features allow for diverse chemical modifications, leading to derivatives with potent and selective activities against various cancer types. These compounds have been shown to target fundamental biological processes in cancer cells, including tubulin polymerization, receptor tyrosine kinase signaling, and cell cycle regulation. This document provides a detailed overview of the applications of this scaffold, including quantitative data on the efficacy of its derivatives, comprehensive experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Anticancer Activity of 3,4-dihydroquinolin-2(1H)-one Derivatives

The following table summarizes the in vitro cytotoxic activity of various derivatives based on the 3,4-dihydroquinolin-2(1H)-one and related quinolinone structures against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison of the compounds' potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Target/MechanismReference
D13 Quinolinone SulfonamideHeLa (Cervical)1.34Tubulin Polymerization Inhibitor[1][2][3]
A549 (Lung)1.46[1][2]
HCT116 (Colon)0.94[1][2]
HepG-2 (Liver)1.82[1][2]
FBA-TPQ Makaluvamine AnalogBreast Cancer Cell Lines0.097 - 2.297Topoisomerase II Inhibition, Apoptosis Induction[4]
4m 6-hydroxy-3,4-dihydroquinolin-2(1H)-oneU138-MG (Glioblastoma)4.20VEGFR2 Inhibitor[5]
4q 6-hydroxy-3,4-dihydroquinolin-2(1H)-oneU138-MG (Glioblastoma)8.00VEGFR2 Inhibitor[5]
4t 6-hydroxy-3,4-dihydroquinolin-2(1H)-oneU87-MG (Glioblastoma)10.48VEGFR2 Inhibitor[5]
4u 6-hydroxy-3,4-dihydroquinolin-2(1H)-oneU87-MG (Glioblastoma)7.96VEGFR2 Inhibitor[5]
Compound 12 3-aminoisoquinolin-1(2H)-oneMDA-MB-468 (Breast)>70% growth inhibitionNot specified[6]
MCF7 (Breast)>70% growth inhibition[6]
UO-31 (Renal)>70% growth inhibition[6]
SK-MEL-5 (Melanoma)>70% growth inhibition[6]
5a-t series 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)Low µM rangeDNA damage, Apoptosis[7]
MCF-7 (Breast)Low µM range[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel this compound derivatives.

Protocol 1: Synthesis of Quinolinone Sulfonamide Derivatives (e.g., D13)

This protocol describes a general method for the synthesis of N-substituted sulfonamide derivatives of 3,4-dihydroquinolin-2(1H)-one.[1][2]

Step 1: Chlorosulfonylation of 3,4-dihydroquinolin-2(1H)-one

  • Add 3,4-dihydroquinolin-2(1H)-one (10 g, 68.03 mmol) to a round-bottom flask.

  • Add sulfonic chloride (9 mL) to the flask, which also acts as the solvent.

  • Heat the mixture at 80 °C for 6–8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice water to precipitate the product (Intermediate A).

  • Filter the solid, wash with cold water, and dry to obtain the chlorosulfonated intermediate.

Step 2: Synthesis of Schiff's Base and Reduction

  • React 3,4,5-trimethoxyaniline with a substituted aldehyde to form the corresponding Schiff's base (Intermediate B).

  • Reduce the Schiff's base to obtain the secondary amine (Intermediate C).

Step 3: Nucleophilic Substitution

  • React the chlorosulfonated intermediate (A) with the secondary amine intermediate (C) in a suitable solvent with a base.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture by extraction and purify the crude product by column chromatography to obtain the final sulfonamide derivatives (D1-D16).

  • Characterize the final compounds using NMR and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000 to 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µmol/L) in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plates for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a non-linear regression analysis.

Protocol 3: In Vivo Antitumor Activity in a Xenograft Model

This protocol describes the evaluation of the in vivo anticancer activity of a lead compound using a mouse xenograft model.[4]

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7 breast cancer cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., FBA-TPQ) via a suitable route (e.g., intraperitoneal injection or oral gavage) at different dose levels (e.g., 5, 10, 20 mg/kg/day) for a specified duration and frequency (e.g., 3 days/week for 3 weeks). The control group receives the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting).

  • Data Analysis: Calculate the tumor growth inhibition percentage and assess the statistical significance of the results.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound derivatives in cancer research.

G cluster_synthesis Synthetic Workflow for Quinolinone Derivatives A 3,4-dihydroquinolin-2(1H)-one B Chlorosulfonylation A->B C Intermediate A (Chlorosulfonated Quinolinone) B->C I Nucleophilic Substitution C->I D Substituted Aniline + Substituted Aldehyde E Schiff's Base Formation D->E F Intermediate B (Schiff's Base) E->F G Reduction F->G H Intermediate C (Secondary Amine) G->H H->I J Final Quinolinone Sulfonamide Derivatives (e.g., D13) I->J G cluster_tubulin Mechanism of Action: Tubulin Polymerization Inhibition A Quinolinone Derivative (e.g., D13) B Binds to Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest D->E F Apoptosis E->F G Cancer Cell Death F->G G cluster_vegfr VEGFR2 Signaling Inhibition Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Quinolinone Quinolinone Derivative (e.g., 4m) Quinolinone->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis G cluster_workflow In Vitro Anticancer Drug Discovery Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Tubulin Assay, Kinase Assay) D->E F In Vivo Studies (Xenograft Models) E->F

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Dihydroquinolinone-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules, dynamic polymers composed of α- and β-tubulin subunits, are critical components of the cytoskeleton involved in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1][2] The inhibition of tubulin polymerization is a clinically validated and highly strategic approach in the development of anticancer therapies.[2][3] Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[4][5] The dihydroquinolinone scaffold has emerged as a promising framework for the design of novel tubulin inhibitors.

These application notes provide a detailed set of protocols for the synthesis of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives and their subsequent biological evaluation as tubulin polymerization inhibitors. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in cancer drug discovery.

Synthesis of Dihydroquinolinone Sulfonamide Derivatives

This section outlines a general protocol for the synthesis of novel N-substituted-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives, based on established chemical methodologies.[6]

Synthetic Workflow

The synthesis is a multi-step process beginning with the chlorosulfonation of 3,4-dihydroquinolin-2(1H)-one, followed by amination and subsequent N-alkylation/arylation to yield the final target compounds.

G cluster_synthesis Synthetic Workflow A 3,4-Dihydroquinolin-2(1H)-one B 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-sulfonyl chloride A->B Chlorosulfonic acid C N-(Aryl)-2-oxo-1,2,3,4-tetrahydroquinoline- 6-sulfonamide B->C Substituted Aniline, Pyridine D Final Dihydroquinolinone Sulfonamide Derivative C->D Substituted Benzyl Halide, K2CO3, DMF

Caption: General synthetic scheme for dihydroquinolinone sulfonamide derivatives.

Experimental Protocol: Synthesis of Compound D13[6]

Step 1: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

  • Add 3,4-dihydroquinolin-2(1H)-one (1 eq.) portion-wise to an ice-cooled flask containing chlorosulfonic acid (5 eq.).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the sulfonyl chloride intermediate.

Step 2: Synthesis of N-(3,4,5-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

  • Dissolve the sulfonyl chloride intermediate (1 eq.) in pyridine.

  • Add 3,4,5-trimethoxyaniline (1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into ice water and acidify with 1 M HCl.

  • Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to obtain the sulfonamide.

Step 3: Synthesis of N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13)

  • To a solution of the sulfonamide from Step 2 (1 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3 eq.) and 4-methoxybenzyl chloride (1.5 eq.).

  • Stir the mixture at 60°C for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the final compound D13.[6]

Biological Evaluation Protocols

In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of test compounds on the assembly of purified tubulin into microtubules.[1] A fluorescence-based method is described here for its high sensitivity.[1]

G cluster_tubulin Tubulin Polymerization Assay Workflow A Prepare Reagents: - Purified Tubulin - GTP, Glycerol - Fluorescent Reporter - Test Compounds & Controls B Prepare 10x stocks of test compounds, positive controls (Paclitaxel, Nocodazole), and vehicle (DMSO) A->B D Prepare ice-cold tubulin reaction mix (2 mg/mL tubulin, 1 mM GTP, 15% glycerol, fluorescent reporter) A->D C Add 5 µL of 10x stock to a pre-warmed (37°C) 96-well plate B->C E Initiate reaction by adding 45 µL of tubulin mix to each well C->E D->E F Immediately place plate in pre-warmed microplate reader (37°C) E->F G Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes F->G H Plot fluorescence vs. time. Calculate IC50 values. G->H

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

  • Reagent Preparation : Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL purified tubulin in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[1][7]

  • Compound Plating : Add 5 µL of 10x concentrated test compound, positive controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as a stabilizer), or vehicle control (e.g., 1% DMSO) to the appropriate wells of a pre-warmed 96-well plate.[1][7]

  • Initiation : To start the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[1]

  • Data Acquisition : Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 450 nm Em) every minute for 60-90 minutes.[7]

  • Analysis : Plot the fluorescence intensity over time. The inhibitory effect of the compounds can be quantified by calculating the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces tubulin polymerization by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.[8]

  • Cell Seeding : Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment : Treat the cells with various concentrations of the dihydroquinolinone derivatives for a specified period (e.g., 72 hours).[9] Include a vehicle control (DMSO) and a positive control.

  • MTT Addition : Add MTT solution (e.g., 15 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[10] A G2/M arrest is a hallmark of tubulin-targeting agents.[5]

G cluster_cellcycle Principle of Cell Cycle Analysis A Cells Treated with Inhibitor B Harvest, Fix (e.g., 70% Ethanol), and Permeabilize Cells A->B C Treat with RNase Stain DNA with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E PI fluorescence is proportional to DNA content D->E F Generate DNA Content Frequency Histogram D->F G Quantify Cell Population in G0/G1, S, and G2/M Phases F->G

Caption: Principle of cell cycle analysis using PI staining and flow cytometry.

  • Cell Treatment : Culture cells with the test compound at its IC₅₀ concentration for a suitable duration (e.g., 24 hours).

  • Harvest and Fixation : Harvest the cells by trypsinization or scraping, then wash with cold PBS.[11] Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and store at 4°C for at least 2 hours.[11][12]

  • Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing Triton X-100 (for permeabilization), RNase A (to prevent staining of RNA), and propidium iodide.[11]

  • Incubation : Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[11]

  • Flow Cytometry : Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[13]

  • Data Analysis : Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Immunofluorescence Microscopy of Microtubule Network

This technique allows for the direct visualization of the effects of inhibitors on the cellular microtubule network.[14]

  • Cell Culture : Grow adherent cells on glass coverslips to an appropriate density.[15]

  • Treatment : Treat cells with the test compound for a predetermined time.

  • Fixation and Permeabilization :

    • Wash cells briefly with pre-warmed cytoskeletal buffer.[14]

    • Fix the cells, for example, with -20°C methanol for 3 minutes or with 10% formalin for 10 minutes at room temperature.[15][16]

    • Permeabilize the cell membrane with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.[15]

  • Blocking : Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% normal goat serum or 5% BSA in PBS) for at least 30-60 minutes.[15][17]

  • Primary Antibody Incubation : Incubate the cells with a primary antibody against α-tubulin or β-tubulin (e.g., DM1A) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[15][16]

  • Secondary Antibody Incubation : Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 568 goat anti-mouse) for 1 hour at room temperature in the dark.[14][17]

  • Counterstaining and Mounting : Wash the cells again three times with PBS. If desired, counterstain the nuclei with DAPI or Hoechst.[15][16] Mount the coverslip onto a microscope slide with an appropriate mounting medium.

  • Imaging : Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to that of control cells.

Data Presentation

Quantitative data from the biological assays should be summarized for clear comparison. The following table presents example data for a series of synthesized dihydroquinolinone sulfonamide derivatives.[6]

CompoundAntiproliferative Activity IC₅₀ (μM) [HeLa Cells]Tubulin Polymerization Inhibition IC₅₀ (μM)
D1 3.65>40
D2 2.8915.21
D5 2.1510.33
D13 1.346.74
5-Fluorouracil 4.87N/A
CA-4 0.022.64
Data sourced from[6]. CA-4 (Combretastatin A-4) and 5-Fluorouracil are included as reference compounds.

Mechanism of Action

The primary mechanism of action for these compounds is the disruption of microtubule dynamics. By binding to tubulin (often at or near the colchicine binding site), they inhibit polymerization, leading to a cascade of cellular events culminating in apoptosis.[3][4]

G cluster_moa Proposed Mechanism of Action A Dihydroquinolinone Inhibitor C Binding to Tubulin (e.g., Colchicine Site) A->C B α/β-Tubulin Heterodimers B->C D Inhibition of Tubulin Polymerization C->D E Disruption of Microtubule Dynamics & Spindle Formation D->E F Mitotic Checkpoint Activation E->F G Cell Cycle Arrest at G2/M Phase F->G H Induction of Apoptosis (Programmed Cell Death) G->H I Anticancer Effect H->I

Caption: Pathway from tubulin inhibition to apoptotic cell death.

References

Application Notes and Protocols for N-Arylation of ortho-tert-butyl-NH-Anilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of sterically hindered ortho-tert-butyl-NH-anilides. The presence of the bulky tert-butyl group in the ortho position of the aniline moiety presents a significant steric challenge, often requiring carefully optimized reaction conditions to achieve efficient C-N bond formation. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, which are the cornerstone techniques for such transformations.

Introduction

The N-arylation of anilides is a fundamental transformation in organic synthesis, yielding diarylamine structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, and the Ullmann condensation, a copper-catalyzed equivalent, are powerful methods for constructing these C-N bonds.[1][2][3][4] However, substrates bearing significant steric hindrance, such as ortho-tert-butyl-NH-anilides, necessitate the use of specialized ligands and reaction conditions to overcome the steric barrier and achieve high yields.

The choice of catalytic system is crucial. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center, coordination and deprotonation of the anilide, and subsequent reductive elimination to form the desired N-arylated product.[1][2] In copper-catalyzed Ullmann-type reactions, the use of ligands can also be beneficial, although traditional protocols often rely on higher temperatures.[3][5]

This guide provides two detailed protocols for the N-arylation of ortho-tert-butyl-NH-anilides with aryl halides, representing both the palladium- and copper-catalyzed approaches.

Data Presentation: Comparison of N-Arylation Protocols

The following table summarizes typical reaction conditions for the N-arylation of sterically hindered anilides, providing a comparative overview of the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. Please note that yields are highly substrate-dependent and the conditions provided are a general guideline.

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI
Ligand Bulky phosphine (e.g., XPhos, RuPhos, BrettPhos)Often ligand-free or with simple ligands (e.g., 1,10-phenanthroline)
Base Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)Polar, aprotic solvent (e.g., DMF, DMSO)
Temperature 80 - 120 °C100 - 180 °C
Reaction Time 4 - 24 hours12 - 48 hours
Typical Yields 60 - 95%40 - 80%

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of an ortho-tert-butyl-NH-anilide with an aryl bromide using a bulky phosphine ligand.

Materials:

  • ortho-tert-butyl-NH-anilide (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-tert-butyl-NH-anilide (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-ortho-tert-butyl-anilide.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol provides a general method for the copper-catalyzed N-arylation of an ortho-tert-butyl-NH-anilide with an aryl iodide.

Materials:

  • ortho-tert-butyl-NH-anilide (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ortho-tert-butyl-NH-anilide (1.0 mmol), aryl iodide (1.5 mmol), CuI (0.1 mmol, 19.0 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Evacuate the flask and backfill with argon.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 140 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (3 x 30 mL) to remove DMF, followed by a wash with brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target N-aryl-ortho-tert-butyl-anilide.

Mandatory Visualization

The following diagrams illustrate the key conceptual frameworks for the described N-arylation reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amide_Coordination Amide Coordination Ar-Pd(II)(X)L2->Amide_Coordination + R'-NH-Ar' Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L2 Amide_Coordination->Ar-Pd(II)(NHR')L2 Base_Deprotonation Base Deprotonation Ar-Pd(II)(NHR')L2->Base_Deprotonation + Base Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 Base_Deprotonation->Ar-Pd(II)(NR')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR' Product Reductive_Elimination->Ar-NR'

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_outcome Workup & Product Anilide o-tert-butyl-NH-anilide Solvent High-Boiling Polar Solvent (e.g., DMF) Anilide->Solvent Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Solvent Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Solvent Base Base (e.g., K2CO3) Base->Solvent Temperature High Temperature (100-180 °C) Solvent->Temperature Workup Aqueous Workup & Extraction Temperature->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-o-tert-butyl-anilide Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Several effective methods exist, each with distinct advantages. Key approaches include the asymmetric alkylation of glycine derivatives followed by reductive cyclization, direct catalytic asymmetric synthesis from precursors like 3-nitro-3,4-dihydroquinolin-2(1H)-one, and enzymatic resolution.[1][2] More recent, eco-friendly methods include solvent-free mechanochemical synthesis.[1] Domino reactions, which involve multiple transformations in a single operation, are also employed to build the core structure efficiently.[3]

Q2: How can I achieve high enantioselectivity in my synthesis?

A2: High enantioselectivity is typically achieved using chiral catalysts or enzymatic methods. For instance, palladium-catalyzed cyclization can yield enantiomeric excess (ee) values up to 92%.[1] Asymmetric synthesis involving phase-transfer catalyzed alkylation of specific nitrobenzyl bromides also produces high ee.[2] For the highest optical purity, enzymatic resolution with enzymes like Lipase PS can achieve up to 99% ee.[1] The choice of chiral ligands, such as P(OPh)3 with palladium catalysts, is also critical for achieving high enantioselectivity.[2]

Q3: What are some common side reactions and how can they be minimized?

A3: Common side reactions include the oxidation of the dihydroquinolinone ring to form quinolin-2(1H)-one derivatives and the reduction of the carbonyl group to a hydroxyl group, yielding 3-amino-3,4-dihydroquinolin-2-ol.[1] Minimizing these side products involves careful selection of reagents (e.g., using milder reducing agents like sodium borohydride instead of lithium aluminum hydride) and controlling the reaction atmosphere to prevent unwanted oxidation.[1] In some base-catalyzed reactions, using inorganic bases like sodium acetate over organic bases can help reduce side reactions.[4]

Q4: Are there any green chemistry approaches for this synthesis?

A4: Yes, a notable green chemistry approach is the solvent-free mechanochemical synthesis. This method involves ball-milling 2-aminobenzylamine with ketones in the presence of silica gel, which can achieve a 70% yield with minimal waste.[1] Additionally, domino reactions are considered green as they reduce the number of steps and isolation of intermediates, improving atom economy.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause A: Inactive Catalyst

    • Q: My palladium-catalyzed cyclization is not working. What could be the issue?

    • A: The palladium catalyst, such as Pd(OAc)₂, may have degraded. Ensure the catalyst is fresh and has been stored under appropriate inert conditions. The choice of ligand is also crucial; for certain asymmetric syntheses, a specific achiral ligand like P(OPh)3 is important for high enantioselectivity.[2] For reductive cyclizations using Pd/C, ensure the catalyst has not been poisoned.

  • Possible Cause B: Sub-optimal Reaction Conditions

    • Q: I am attempting a reductive cyclization with hydrogen gas, but the yield is poor. What should I check?

    • A: Hydrogen pressure can be a critical parameter. For the reduction of 3-Nitro-3,4-dihydroquinolin-2(1H)-one, a pressure of around 50 psi is recommended for high yield.[1] In some strained systems, lower pressures can lead to incomplete cyclization, while higher pressures are required to drive the reaction to completion.[3] Also, verify the reaction temperature and solvent, as these significantly impact reaction kinetics.

  • Possible Cause C: Poor Quality Starting Materials

    • Q: My reaction is sluggish and gives multiple spots on TLC. What should I do?

    • A: Impurities in starting materials can interfere with the reaction. For example, in syntheses starting from substituted 2-nitrophenylalanine, ensure the substrate is pure.[2] It is recommended to purify all starting materials via recrystallization or chromatography before use.

Problem 2: Poor Enantioselectivity

  • Possible Cause A: Incorrect Catalyst or Ligand

    • Q: The enantiomeric excess (ee) of my product is much lower than reported values. Why?

    • A: The choice of catalyst system is paramount for stereocontrol. For palladium-catalyzed reactions, both the metal source (e.g., Pd(OAc)₂) and the chiral ligand are critical.[1][2] If using an enzymatic resolution, ensure the specific enzyme (e.g., Lipase PS) is active and the reaction conditions (pH, temperature) are optimal for its function.[1]

  • Possible Cause B: Racemization

    • Q: Could my product be racemizing after formation?

    • A: While some intermediates can be prone to racemization, methods like borane-methyl sulfide reduction have been shown to proceed with no concomitant racemization, even on a multi-kilogram scale.[2] If racemization is suspected, analyze the reaction at intermediate time points and consider lowering the reaction temperature or changing the solvent.

Problem 3: Formation of Impurities

  • Possible Cause A: Oxidation of Product

    • Q: I am observing an impurity that appears to be the fully aromatic quinolin-2(1H)-one. How can I prevent this?

    • A: The 3,4-dihydroquinolin-2(1H)-one core can be susceptible to oxidation.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation. Avoid unnecessarily harsh oxidizing agents during workup.

  • Possible Cause B: Over-reduction

    • Q: My product mixture contains a significant amount of 3-amino-3,4-dihydroquinolin-2-ol. How do I avoid this?

    • A: This side product results from the reduction of the lactam carbonyl.[1] This is common when using powerful reducing agents like lithium aluminum hydride. For reactions involving reduction (e.g., of a nitro group), select a reagent that is chemoselective. Catalytic hydrogenation (H₂/Pd/C) is often selective for the nitro group, while sodium borohydride is a milder alternative for other reductions that is less likely to reduce the lactam carbonyl.[1]

Data on Synthetic Methods

The following tables summarize quantitative data for various synthetic approaches to allow for easy comparison of yield and efficiency.

Table 1: Comparison of Catalytic Methods

MethodCatalystYieldEnantiomeric Excess (ee)Reference
Enantioselective Synthesis10% Pd/C92% (Racemic)99% (R), 98% (S)[1]
Pd-Catalyzed CyclizationPd(OAc)₂85%92%[1]
Fe Photoredox CatalysisFeCl₃78%88%[1]
Enzymatic ResolutionLipase PS65%99%[1]
Mechanochemical SynthesisSilica Gel70%N/A[1]

Key Experimental Protocols

Protocol 1: Enantioselective Synthesis via Reductive Cyclization

This protocol is based on the asymmetric reduction of 3-nitro-3,4-dihydroquinolin-2(1H)-one.

  • Preparation: In a high-pressure reaction vessel, dissolve 3-nitro-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add the catalyst, 10% Palladium on carbon (Pd/C), to the solution (typically 5-10 mol%).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Stirring: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield racemic this compound with a typical yield of 92%.[1] For enantiomerically pure products, subsequent resolution is required.

Protocol 2: Palladium-Catalyzed Asymmetric Cyclization

This protocol outlines a general procedure for asymmetric cyclization.

  • Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the appropriate starting material (e.g., a substituted enyne).

  • Reagent Addition: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), and a suitable chiral ligand.

  • Solvent: Add a dry, degassed solvent (e.g., toluene or THF).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC/LCMS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired product with high yield (e.g., 85%) and enantioselectivity (e.g., 92% ee).[1]

Visual Guides

The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.

G cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_product Product & Purification Start_A 2-Nitrophenyl Precursor Reaction Reductive Cyclization / Asymmetric Alkylation / Photocyclization Start_A->Reaction Start_B Glycine Derivative Start_B->Reaction Start_C N-Aryl Acrylamide Start_C->Reaction Crude Crude Product Reaction->Crude Purified Purified 3-amino-3,4- dihydroquinolin-2(1H)-one Crude->Purified Analysis Characterization (NMR, LCMS, ee) Purified->Analysis

Caption: General experimental workflow for synthesis.

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Purity cluster_conditions Reaction Conditions Problem Low Yield or Incomplete Reaction Cat_Check Is catalyst active? Problem->Cat_Check Reag_Check Are starting materials pure? Problem->Reag_Check Cond_Check Are Temp/Pressure/ Time optimal? Problem->Cond_Check Cat_Sol Solution: Use fresh catalyst, store properly. Cat_Check->Cat_Sol No Reag_Sol Solution: Purify reagents (recrystallize, etc.). Reag_Check->Reag_Sol No Cond_Sol Solution: Adjust H2 pressure, increase time/temp. Cond_Check->Cond_Sol No

Caption: Troubleshooting logic for low product yield.

G cluster_strategy Synthetic Strategies cluster_factors Key Influencing Factors center Synthesis of 3-Amino-3,4-dihydro- quinolin-2(1H)-one S1 Reductive Cyclization center->S1 S2 Catalytic Asymmetric Synthesis center->S2 S3 Mechanochemical center->S3 F1 Yield S1->F1 F4 Side Products S1->F4 S2->F1 F2 Enantioselectivity (ee%) S2->F2 S2->F4 S3->F1 F3 Atom Economy S3->F3

Caption: Relationship between strategies and outcomes.

References

Technical Support Center: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers performing the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a common method for synthesizing unnatural amino acids.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experimental process.

Q1: My reaction has a low enantiomeric excess (ee). How can I improve it?

A1: Low enantioselectivity is a frequent issue. Several factors can be adjusted to improve the stereochemical outcome of the reaction. Consider the following:

  • Catalyst Choice and Purity: The structure and purity of the chiral phase-transfer catalyst (PTC) are critical. O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is a commonly used catalyst for achieving high enantioselectivity. Ensure the catalyst is pure and has not degraded.

  • Temperature: Lowering the reaction temperature often leads to a significant increase in enantiomeric excess. If you are running the reaction at room temperature, try cooling it to 0 °C or even lower.

  • Base Concentration: The concentration of the aqueous base (e.g., KOH, NaOH) can impact the ee. Using a more concentrated base solution, such as 50% KOH, has been shown to be effective.

  • Solvent System: The organic solvent plays a crucial role. A combination of dichloromethane (DCM) and toluene is often used. The ratio of these solvents can be optimized to improve enantioselectivity.

Q2: The chemical yield of my reaction is poor. What are the possible causes and solutions?

A2: Low yields can stem from several sources, including incomplete reaction, side reactions, or issues during workup and purification.

  • Reaction Time and Temperature: Ensure the reaction has gone to completion. You can monitor the reaction by TLC. If the starting material is still present after the standard reaction time, consider extending it.

  • Base and Substrate Stability: The combination of a strong base and the ester functionality can lead to hydrolysis of the tert-butyl ester. While this is generally slow under phase-transfer conditions, prolonged reaction times or excessively high temperatures can exacerbate this side reaction.

  • Mixing/Agitation: Efficient mixing is crucial for phase-transfer catalysis to ensure effective transport of the enolate between the aqueous and organic phases. Use a magnetic stirrer that provides vigorous agitation.

  • Alkylating Agent Reactivity: Highly reactive alkylating agents (e.g., methyl iodide) can react quickly, while less reactive ones (e.g., benzyl bromide) may require longer reaction times or slightly elevated temperatures.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these side products?

A3: Besides the desired mono-alkylated product, several other species can be present.

  • Dialkylated Product: Over-alkylation can occur, leading to a dialkylated product. This is more common with highly reactive alkylating agents and prolonged reaction times. Using the alkylating agent as the limiting reagent can sometimes mitigate this.

  • Hydrolyzed Starting Material: As mentioned, the ester can hydrolyze to the corresponding carboxylic acid under basic conditions. This will appear as a baseline spot on a silica TLC plate.

  • Unreacted Starting Material: A spot corresponding to the N-(diphenylmethylene)glycine tert-butyl ester indicates an incomplete reaction.

Q4: The purification of my product is difficult. Do you have any tips?

A4: Purification is typically achieved by column chromatography on silica gel.

  • Workup Procedure: Before chromatography, it is essential to perform a thorough aqueous workup to remove the base and the water-soluble catalyst byproducts. Wash the organic layer with water and then brine.

  • Removing the Catalyst: The chiral phase-transfer catalyst can sometimes co-elute with the product. If you are having trouble separating it, you may need to adjust the polarity of your eluent system for chromatography.

  • Hydrolysis of the Imine: The diphenylmethylene protecting group is acid-labile. The product can be deprotected by treatment with aqueous acid (e.g., 1N HCl) to yield the free amino ester, which may be easier to purify.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst (PTC) in this reaction?

A1: The chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, performs two key functions. First, it transports the enolate of the glycine Schiff base from the aqueous phase (where it is formed by the base) into the organic phase where the alkylating agent resides. Second, the chiral environment of the catalyst directs the approach of the alkylating agent to one face of the enolate, thereby inducing asymmetry and leading to the preferential formation of one enantiomer of the product.

Q2: Can I use a different base, such as an organic base?

A2: While inorganic bases like KOH, NaOH, and CsOH are most common for this solid-liquid or liquid-liquid phase-transfer system, other non-nucleophilic bases could potentially be used. However, the established and most reliable methods for high enantioselectivity in this specific transformation rely on a biphasic system with a strong inorganic base.

Q3: Is the N-(diphenylmethylene) protecting group necessary?

A3: Yes, this group is crucial for two reasons. It protects the amine functionality from alkylation and, more importantly, the two phenyl groups provide steric bulk and electronic effects that help to acidify the α-proton, facilitating the formation of the enolate under basic conditions.

Quantitative Data Summary

The following tables summarize representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide, showcasing the effect of different reaction parameters.

Table 1: Effect of Catalyst and Solvent on Enantioselectivity

Catalyst (mol%)Base (50% aq.)SolventTemp (°C)Yield (%)ee (%)Reference
Cinchonidine-derived PTC (10)KOHToluene/CH2Cl2 (1:1)09599
Cinchonine-derived PTC (10)KOHToluene258891
Quinine-derived PTC (10)NaOHCH2Cl209294N/A

Table 2: Effect of Temperature on Enantioselectivity

CatalystBase (50% aq.)SolventTemp (°C)Yield (%)ee (%)Reference
Cinchonidine-derived PTC (10)KOHToluene/CH2Cl2 (1:1)259695
Cinchonidine-derived PTC (10)KOHToluene/CH2Cl2 (1:1)09599
Cinchonidine-derived PTC (10)KOHToluene/CH2Cl2 (1:1)-1590>99N/A

Experimental Protocols

General Protocol for Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

This protocol is a representative example for the benzylation of the title compound.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide (R-X)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral PTC)

  • Potassium hydroxide (KOH)

  • Toluene

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the chiral phase-transfer catalyst (0.1 eq), toluene, and CH2Cl2.

  • Begin vigorous stirring of the resulting solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • In a separate container, prepare a 50% (w/w) aqueous solution of KOH.

  • Slowly add the benzyl bromide (1.1 eq) to the reaction mixture.

  • Add the 50% aqueous KOH solution to the reaction flask.

  • Continue to stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH2Cl2 (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.

Visualizations

experimental_workflow reagents 1. Combine Reactants - Glycine Schiff Base - Chiral PTC - Solvents (Toluene/DCM) cooling 2. Cool Mixture (e.g., 0 °C) reagents->cooling addition 3. Add Reagents - Alkylating Agent - Aqueous Base (50% KOH) cooling->addition reaction 4. Stir Vigorously (Phase-Transfer Reaction) addition->reaction workup 5. Aqueous Workup - Quench with Water - Separate Layers - Extract & Dry reaction->workup purification 6. Purification (Flash Chromatography) workup->purification product 7. Final Product (Pure Enantioenriched Amino Acid Ester) purification->product

Caption: General experimental workflow for the phase-transfer catalyzed asymmetric alkylation.

troubleshooting_tree start Problem with Reaction? low_ee Low Enantiomeric Excess (ee)? start->low_ee Yes low_yield Low Yield? start->low_yield No sol_temp Lower Reaction Temperature low_ee->sol_temp Yes sol_cat Check Catalyst Purity & Structure low_ee->sol_cat sol_base Optimize Base Concentration low_ee->sol_base sol_time Increase Reaction Time (Monitor by TLC) low_yield->sol_time Yes sol_mixing Ensure Vigorous Stirring low_yield->sol_mixing sol_hydrolysis Check for Ester Hydrolysis low_yield->sol_hydrolysis

Caption: Decision tree for troubleshooting common issues in the asymmetric alkylation reaction.

Technical Support Center: Optimizing Palladium Catalyst Choice for Intramolecular C-N Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed intramolecular C-N coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclization reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your intramolecular C-N coupling experiments.

Issue Question Possible Causes & Solutions
Low to No Product Formation Q1: My reaction is not yielding the desired cyclic product. What are the primary factors to investigate? A1: Low or no yield can be attributed to several factors. First, verify the integrity of your starting materials and reagents, as impurities can poison the catalyst. Ensure that anhydrous and degassed solvents are used, as water and oxygen can deactivate the palladium catalyst. Suboptimal reaction conditions, such as temperature or concentration, may also be the cause. The choice of palladium precursor, ligand, and base is critical and highly substrate-dependent. Consider screening different combinations of these components.[1]
Q2: I suspect my palladium catalyst is inactive. How can I ensure the generation of the active catalytic species? A2: Efficient generation of the active LPd(0) species is crucial for the reaction to proceed. While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors, they can be unreliable in generating the active catalyst.[2] Using a pre-catalyst, such as a G3 or G4 palladacycle, is often a more reliable method as they rapidly form the active LPd(0) species upon exposure to a base. If using a Pd(II) salt, pre-activation of the Pd(II)/ligand mixture before adding it to the reaction vessel may improve results. An extra equivalent of ligand relative to palladium can also enhance catalyst stability.
Side Product Formation Q3: I am observing significant amounts of hydrodehalogenation of my starting material. How can this be minimized? A3: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. This can be favored over the desired reductive elimination. To minimize this, consider using a more sterically hindered ligand, which can promote the desired C-N bond-forming reductive elimination over competing pathways like β-hydride elimination.
Q4: My primary amine substrate is undergoing double arylation in an intermolecular fashion. How can I promote the desired intramolecular cyclization? A4: Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at higher concentrations. Running the reaction at high dilution can favor the intramolecular pathway. Additionally, selecting a ligand specifically designed for primary amines, such as BrettPhos, can improve selectivity. Adjusting the stoichiometry of the reactants might also be beneficial.
Reaction Stalls or is Sluggish Q5: My reaction starts but then stalls or proceeds very slowly. What could be the issue? A5: A stalled reaction can be due to catalyst deactivation or product inhibition. The product itself can sometimes coordinate to the palladium center and inhibit further catalysis. In such cases, trying a different ligand or adjusting the reaction conditions may be necessary. Catalyst decomposition at high temperatures can also be a factor; lowering the reaction temperature or using a more thermally stable pre-catalyst could be a solution. The iodide anion generated from aryl iodide substrates can also inhibit the catalyst.
Substrate-Specific Issues Q6: My substrate has base-sensitive functional groups. Which base should I use? A6: Strong bases like sodium tert-butoxide (NaOtBu) are highly reactive but can be incompatible with sensitive functional groups like esters and nitro groups.[3][4] For substrates with such groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, although this may require higher reaction temperatures.[1] The solubility of the base can also be a critical factor, with Cs₂CO₃ often being favored for its good solubility.
Q7: I am attempting to form a medium to large ring, but the reaction is inefficient. What strategies can I employ? A7: The formation of medium (8-11 membered) and large rings can be challenging due to entropic factors. The high dilution principle is crucial here to minimize competing intermolecular reactions. The choice of ligand is also critical; ligands with wide bite angles, such as Xantphos, are often employed to facilitate the cyclization. Careful optimization of the solvent and temperature will also be necessary.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about optimizing palladium-catalyzed intramolecular C-N coupling reactions.

Q1: How do I choose the right palladium precursor for my reaction?

A1: The choice of palladium precursor is a key starting point. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used due to their availability and lower cost, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[5] For more reliable and reproducible results, especially when dealing with challenging substrates, using air-stable palladium pre-catalysts is highly recommended. These pre-catalysts are designed to cleanly and quantitatively generate the active LPd(0) catalyst under the reaction conditions.

Q2: What is the role of the ligand, and how do I select the best one?

A2: The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium center, influences its reactivity, and modulates the steric environment around the metal. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial steps of oxidative addition and reductive elimination.[6][7] The choice of ligand is highly dependent on the nature of the amine and the aryl halide. For intramolecular reactions, the ligand's bite angle can also be a critical parameter influencing the ease of cyclization. A screening of different ligands is often the most effective approach to identify the optimal choice for a specific transformation.

Q3: Which base should I choose, and how does it affect the reaction?

A3: The base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle.[5] The choice of base is a trade-off between reactivity and functional group tolerance. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates but are incompatible with many electrophilic functional groups.[3][4] Weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ are milder alternatives.[5] The physical properties of the base, such as particle size and solubility, can also significantly impact the reaction rate in heterogeneous mixtures.[5]

Q4: What are the most common solvents for this reaction, and are there any I should avoid?

A4: The most commonly used solvents are anhydrous and degassed toluene, dioxane, and THF.[8] The solvent's role is to dissolve the reactants and stabilize catalytic intermediates. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium and inhibit the reaction.

Q5: At what temperature should I run my reaction?

A5: Typical reaction temperatures for intramolecular C-N coupling are in the range of 80-110 °C. However, the optimal temperature is substrate-dependent. Some highly active catalyst systems may allow for lower reaction temperatures. If catalyst decomposition is suspected, lowering the temperature may be beneficial. Conversely, if the reaction is sluggish, a higher temperature might be required, especially when using weaker bases.

Data Presentation

The following tables summarize key parameters for optimizing your intramolecular C-N coupling reactions.

Table 1: Comparison of Common Palladium Precursors

Palladium PrecursorOxidation StateAdvantagesDisadvantages
Pd(OAc)₂+2Readily available, relatively inexpensiveRequires in situ reduction, can be unreliable
Pd₂(dba)₃0Often highly activeCan be unstable, dba ligand can interfere
Palladacycle Precatalysts (e.g., G3, G4)+2Air-stable, reliable and rapid generation of active catalystHigher cost

Table 2: Guide to Ligand Selection for Intramolecular C-N Coupling

Ligand TypeExamplesKey FeaturesTypical Applications
Bulky MonophosphinestBuXPhos, BrettPhosHigh steric bulk and electron-donating abilityGeneral purpose, good for challenging substrates
Bidentate PhosphinesXantphos, DPEphosWide bite angleOften used for forming medium to large rings
Ferrocene-baseddppfRobust and versatileWidely used in cross-coupling reactions

Table 3: Comparison of Commonly Used Bases

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu~19High reactivity, often leads to fast reactionsIncompatible with many functional groups
LHMDS~26Good for substrates with protic functional groupsStrong base, can have compatibility issues
Cs₂CO₃~10.3Mild, good for sensitive substratesOften requires higher temperatures
K₃PO₄~12.3Mild, often effectiveCan be slow, solubility can be an issue

Experimental Protocols

General Protocol for a Palladium-Catalyzed Intramolecular C-N Coupling Reaction

This is a general guideline and may require optimization for your specific substrate.

1. Reaction Setup:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or vial), add the aryl halide substrate (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).

  • Add the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Seal the vessel with a septum or screw cap.

2. Inert Atmosphere:

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

3. Addition of Solvent:

  • Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., toluene, to achieve a concentration that favors intramolecular cyclization, typically 0.01-0.1 M) via syringe.

4. Reaction:

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.

5. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

6. Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic amine.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: Substrate, Pd Precursor, Ligand, Base inert 2. Create Inert Atmosphere reagents->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC, GC, LC-MS) heat->monitor cool 6. Cool and Quench monitor->cool extract 7. Extraction and Washing cool->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed intramolecular C-N coupling.

Catalyst_Selection_Logic start Start: Choose Catalytic System precursor_choice Select Pd Precursor start->precursor_choice precatalyst Pre-catalyst (e.g., G3/G4) - Reliable - More expensive precursor_choice->precatalyst pd_salt Pd(OAc)₂ / Pd₂(dba)₃ - Common - Less reliable precursor_choice->pd_salt ligand_choice Select Ligand Based on Substrate precatalyst->ligand_choice pd_salt->ligand_choice bulky_mono Bulky Monophosphine (e.g., tBuXPhos) - General, for hindered substrates ligand_choice->bulky_mono bidentate Bidentate (e.g., Xantphos) - For medium/large rings ligand_choice->bidentate base_choice Select Base Based on Functional Groups bulky_mono->base_choice bidentate->base_choice strong_base Strong Base (e.g., NaOtBu) - High reactivity base_choice->strong_base weak_base Weak Base (e.g., Cs₂CO₃) - For sensitive substrates base_choice->weak_base solvent_choice Select Solvent (Toluene, Dioxane, THF) strong_base->solvent_choice weak_base->solvent_choice run_reaction Run Reaction solvent_choice->run_reaction

Caption: Decision-making flowchart for selecting a palladium catalyst system.

References

Technical Support Center: Synthesis of 3-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reductive Cyclization of a 2-Nitrophenyl Precursor

This common two-step approach involves the initial formation of a substituted 2-nitrophenylpropane derivative followed by a reductive cyclization to yield the desired product.

Question: My reductive cyclization is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low yields in this reaction are often attributed to incomplete reduction of the nitro group, the formation of side products, or issues with the cyclization step. Below is a summary of potential causes and recommended solutions.

Potential CauseSuggested Solution
Incomplete Reduction - Increase catalyst loading: For catalytic hydrogenation (e.g., Pd/C), increase the weight percentage of the catalyst. - Optimize hydrogen pressure: Ensure the hydrogen pressure is adequate for the scale of your reaction. - Change reducing agent: If using metal reductants (e.g., Fe/HCl, SnCl2), ensure sufficient equivalents are used and consider alternative reagents like sodium dithionite.
Side Product Formation - Formation of hydroxylamine intermediate: Over-reduction can sometimes occur. Monitor the reaction closely by TLC or LC-MS to stop it at the desired amine stage. - Dimerization of intermediates: High concentrations of reactive intermediates can lead to dimerization. Consider a slower addition of the reducing agent or performing the reaction at a higher dilution.
Inefficient Cyclization - Incorrect pH: The cyclization of the amino-ketone or amino-ester intermediate is often pH-dependent. Adjust the pH of the reaction mixture after the reduction step to promote lactam formation. - Thermal instability: The intermediate may be thermally labile. Ensure the reaction temperature is controlled, especially during the reduction step which can be exothermic.

Experimental Protocol: Reductive Cyclization using Pd/C and Hydrogen

  • Preparation: In a high-pressure reaction vessel, dissolve the 2-nitrophenyl precursor (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Cyclization and Isolation: Concentrate the filtrate under reduced pressure. If cyclization is not complete, the residue can be heated in a suitable solvent (e.g., toluene) to promote lactam formation. The crude product can then be purified by column chromatography.

Method 2: Intramolecular Friedel-Crafts Reaction

This method typically involves the acid-catalyzed cyclization of an N-aryl-β-alanine derivative.

Question: I am observing the formation of multiple products in my intramolecular Friedel-Crafts reaction. How can I improve the selectivity for this compound?

Answer:

The formation of multiple products in an intramolecular Friedel-Crafts reaction is often due to a lack of regioselectivity or the occurrence of side reactions like polymerization or rearrangement.

Potential CauseSuggested Solution
Formation of Regioisomers - Choice of Lewis Acid: The strength and nature of the Lewis acid can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and their stoichiometry. - Substituent Effects: The electronic nature of substituents on the aromatic ring can direct the cyclization. Ensure your starting material is designed to favor cyclization at the desired position.
Polymerization - Reaction Concentration: High concentrations can favor intermolecular reactions leading to polymers. Perform the reaction at higher dilution. - Temperature Control: Overheating can promote polymerization. Maintain the reaction at an optimal, controlled temperature.
Rearrangement - Carbocation Stability: The intermediate carbocation may rearrange to a more stable form before cyclization. Using a milder Lewis acid or lower temperatures can sometimes suppress this.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-aryl-β-alanine precursor (1 equivalent) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Lewis Acid Addition: Cool the solution to 0 °C and slowly add the Lewis acid (e.g., AlCl₃, 1.1-1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Method 3: Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination)

This approach involves the cyclization of a precursor containing an aryl halide and an amino group.

Question: My Buchwald-Hartwig amination is sluggish, and I am observing dehalogenation of my starting material. What can I do to improve the reaction?

Answer:

Sluggish reactions and dehalogenation are common issues in Buchwald-Hartwig aminations. These can often be addressed by carefully optimizing the reaction components.

Potential CauseSuggested Solution
Catalyst Inactivity - Ligand Choice: The choice of phosphine ligand is critical. For intramolecular cyclizations, bulky, electron-rich ligands (e.g., XPhos, SPhos) are often effective. - Catalyst Precursor: Use a pre-formed palladium(0) source or a reliable precatalyst to ensure the active catalytic species is generated efficiently.
Dehalogenation Side Reaction - Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, they can sometimes promote dehalogenation. Consider using a weaker base like Cs₂CO₃ or K₃PO₄, which may require higher temperatures. - Solvent Purity: Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can interfere with the catalytic cycle and lead to side reactions.
Slow Reaction Rate - Temperature: If the reaction is slow at standard temperatures (80-110 °C), a moderate increase in temperature may be beneficial, provided the substrates are stable. - Concentration: Ensure the reaction is not too dilute, as this is an intramolecular process.

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a strictly inert atmosphere, combine the aryl halide precursor (1 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%) in a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents) and the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for in my final product?

A1: Besides unreacted starting materials, a common impurity can be the corresponding quinolin-2(1H)-one, which is the fully aromatized version of the desired product. This can form through oxidation of the product, especially during work-up or purification if exposed to air for extended periods.

Q2: How can I best purify this compound?

A2: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. The choice of solvent system will depend on the specific impurities present.

Q3: Can I use spectroscopic methods to distinguish between the desired product and potential side products?

A3: Yes. ¹H NMR spectroscopy is very useful. The protons on the C3 and C4 carbons of the dihydroquinolinone ring will show characteristic signals (typically multiplets) in the aliphatic region. In the case of the aromatized quinolinone byproduct, these signals will be absent, and you will observe signals in the aromatic region corresponding to the protons on the newly formed double bond. Mass spectrometry (MS) can also be used to confirm the molecular weight of the product and identify impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic MethodTypical Yield (%)Key AdvantagesCommon Side Reactions
Reductive Cyclization60-85%Readily available starting materials, scalable.Incomplete reduction, over-reduction, dimerization.
Intramolecular Friedel-Crafts50-75%Direct C-C bond formation.Regioisomer formation, polymerization.
Palladium-Catalyzed C-N Coupling70-95%High yields, good functional group tolerance.Dehalogenation, catalyst deactivation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reductive_Cyclization_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Start Dissolve 2-Nitrophenyl Precursor in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Pressurize Pressurize with H₂ Add_Catalyst->Pressurize Stir Stir at RT/Heat Pressurize->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Workflow for the synthesis of this compound via reductive cyclization.

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield of Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Side Product Formation Low_Yield->Side_Products Degradation Product Degradation Low_Yield->Degradation Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Incomplete_Reaction->Optimize_Conditions Change_Reagents Change Reagents/ Catalyst Side_Products->Change_Reagents Purification_Strategy Modify Purification Strategy Degradation->Purification_Strategy Optimize_Conditions->Low_Yield Re-evaluate Change_Reagents->Low_Yield Re-evaluate Purification_Strategy->Low_Yield Re-evaluate

purification strategies for removing starting materials from dihydroquinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies for purifying dihydroquinolinones and removing unreacted starting materials from their synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my dihydroquinolinone synthesis?

A1: Impurities in dihydroquinolinone synthesis can be broadly categorized into three groups:

  • Organic Impurities: These include unreacted starting materials (e.g., o-aminoacetophenones, aromatic aldehydes), intermediates (like o-aminochalcones), byproducts from side reactions, and any degradation products.[1]

  • Inorganic Impurities: This category includes residual catalysts (e.g., AlCl₃, Pd catalysts) or reagents used during the synthesis.[1][2]

  • Residual Solvents: Volatile organic compounds used as the reaction or purification solvent can remain in the final product.[1]

Q2: My crude reaction mixture contains the desired dihydroquinolinone along with acidic and/or basic starting materials. What is a good initial purification step?

A2: Liquid-liquid extraction (LLE) is an excellent first step to remove acidic or basic impurities.[3][4] By dissolving your crude mixture in an organic solvent and washing it with an acidic or basic aqueous solution, you can selectively move ionized impurities into the aqueous layer, leaving your neutral dihydroquinolinone product in the organic layer.[5] For example, washing with an aqueous base will deprotonate acidic starting materials, making them water-soluble.[5][6] Conversely, an acid wash will protonate basic starting materials, pulling them into the aqueous phase.[5]

Q3: How can I purify a solid dihydroquinolinone product that is contaminated with a small amount of impurities?

A3: Recrystallization is a highly effective technique for purifying solid compounds.[7][8] The method relies on the principle that the solubility of most solids increases with temperature.[7] By dissolving the impure solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired dihydroquinolinone will form pure crystals, leaving the impurities dissolved in the cold solvent.[9]

Troubleshooting Guide

Problem 1: I'm having trouble separating my dihydroquinolinone from a starting material with very similar polarity using column chromatography.

  • Solution 1: Optimize the Mobile Phase. If the separation is poor, the polarity of your eluent may not be optimal. Try a shallower solvent gradient. For instance, instead of a rapid gradient from 5% to 20% ethyl acetate in hexane, try a slower gradient from 5% to 15%.[10] This increases the resolution between closely eluting spots.

  • Solution 2: Use a Different Adsorbent. While silica gel is most common, other stationary phases like alumina or reversed-phase C18 silica could provide different selectivity and improve separation.

  • Solution 3: Employ Dry Loading. For difficult separations, loading the crude product onto the column "dry" can significantly improve resolution.[10] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully loading the resulting free-flowing powder onto the top of your column.[10]

Problem 2: My product "oils out" instead of crystallizing during recrystallization.

  • Solution 1: Adjust the Solvent System. "Oiling out" often happens when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated. Try using a lower-boiling point solvent or a mixed solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent at room temperature, then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.[11]

  • Solution 2: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seed the Solution. If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" can induce the formation of larger crystals.

Problem 3: After liquid-liquid extraction, I see a stable emulsion between the organic and aqueous layers.

  • Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by reducing the solubility of the organic component in the aqueous phase.[5]

  • Solution 2: Gentle Swirling. Instead of vigorous shaking, gently invert and swirl the separatory funnel. This can prevent emulsion formation while still allowing for extraction.

  • Solution 3: Filtration. For persistent emulsions, you can sometimes filter the entire mixture through a pad of Celite or glass wool to break up the emulsified layer.

Purification Workflow Diagram

The following diagram outlines a general strategy for the purification of a crude dihydroquinolinone product.

G cluster_start Start cluster_extraction Initial Cleanup cluster_main_purification Primary Purification cluster_analysis Final Analysis Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (LLE) Crude->LLE Dissolve in Org. Solvent & Wash (Acid/Base) Chroma Column Chromatography LLE->Chroma If mixture of compounds Recryst Recrystallization LLE->Recryst If solid with minor impurities Analysis Purity Check (HPLC, NMR) Chroma->Analysis Recryst->Analysis Pure Pure Dihydroquinolinone Analysis->Pure >98% Purity

Caption: General purification workflow for dihydroquinolinone synthesis.

Data & Protocols

Quantitative Purification Parameters

The following table summarizes typical conditions for the purification and analysis of dihydroquinolinones.

ParameterFlash Column Chromatography[10]Reversed-Phase HPLC Analysis[12]
Stationary Phase Silica Gel (e.g., 60-120 mesh)C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase/Eluent Hexane:Ethyl Acetate gradient (e.g., starting at 95:5, ending at 80:20)Solvent A: 0.1% Formic Acid in WaterSolvent B: Acetonitrile
Gradient Step or linear gradient of increasing polarityLinear gradient, e.g., 30% to 80% Solvent B over 20 minutes
Flow Rate N/A (gravity or pressure-driven)1.0 mL/min
Detection Thin Layer Chromatography (TLC) with UV visualizationUV at 254 nm
Typical Purity >95% (depending on separation)>98%
Experimental Protocols

Protocol 1: Flash Column Chromatography [10]

  • Slurry Preparation: A glass chromatography column is plugged with cotton or glass wool, followed by a thin layer of sand. A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and poured into the column. The column is tapped gently to ensure even packing and remove air bubbles. A final layer of sand is added on top to protect the silica bed.

  • Sample Loading (Dry Loading): The crude product is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane). A small portion of silica gel is added to this solution to form a free-flowing powder. The solvent is then carefully removed under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product adsorbed onto the silica gel.

  • Column Loading and Elution: The prepared crude sample on silica gel is carefully loaded onto the top of the packed column. Elution begins with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent (ethyl acetate) to elute the desired compound.

  • Fraction Collection and Analysis: Small aliquots of the eluate are collected in separate fractions. The progress of the elution is monitored by spotting fractions on a Thin Layer Chromatography (TLC) plate, developing it in an appropriate solvent system, and visualizing under a UV lamp.

  • Product Isolation: Fractions containing the pure product (identified by a single spot with a consistent Rf value on TLC) are combined. The solvent is removed under reduced pressure to yield the purified dihydroquinolinone.

Protocol 2: Recrystallization from a Single Solvent [7][9]

  • Solvent Selection: Choose a solvent in which the dihydroquinolinone is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes insoluble materials.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger, purer crystals. Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven, before determining the mass and purity.

Protocol 3: Acid-Base Liquid-Liquid Extraction [5][6]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Washing (Base Wash): To remove acidic starting materials, add a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently, venting periodically. Allow the layers to separate.

  • Separation: Drain the lower (aqueous) layer. Repeat the washing step if necessary.

  • Washing (Acid Wash): To remove basic starting materials, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Follow the same procedure of shaking, venting, and separating the layers.

  • Final Wash and Drying: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter away the drying agent and remove the organic solvent under reduced pressure to yield the purified neutral dihydroquinolinone.

References

Technical Support Center: Overcoming Poor Solubility of 3-amino-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

The low water solubility of these derivatives is often attributed to their molecular structure. Key factors include:

  • Aromaticity and Planarity: The rigid and planar quinolinone core contributes to a stable crystal lattice structure, which requires significant energy to break down during dissolution.[1]

  • High Lipophilicity: Many of these derivatives are highly lipophilic (fat-soluble), making them inherently less soluble in water-based media.[1][2]

  • Strong Intermolecular Interactions: Forces such as hydrogen bonding and π-π stacking between molecules in the solid state can hinder their interaction with water molecules.[1]

Q2: What are the initial steps to troubleshoot the precipitation of my this compound derivative in an aqueous buffer?

When your compound precipitates, a systematic approach is recommended. Start with simple formulation adjustments before moving to more complex strategies. The following workflow can guide your efforts.

G cluster_0 Initial Observation cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Advanced Strategies cluster_3 Tier 3: Solid-State Engineering cluster_4 Outcome A Compound Precipitates in Aqueous Buffer B Adjust pH (if ionizable groups are present) A->B Ionizable? C Add Co-solvents (e.g., DMSO, ethanol) A->C Non-ionizable? D Use Cyclodextrins (e.g., HP-β-CD) B->D G Solubilized Compound B->G C->D C->G E Incorporate Surfactants D->E D->G F Prepare Solid Dispersions E->F E->G F->G

Caption: Troubleshooting workflow for compound precipitation.

Q3: How do I select an appropriate solubility enhancement technique for my specific derivative?

The choice of method depends on the physicochemical properties of your compound and the requirements of your experiment (e.g., in vitro vs. in vivo).

StrategyBest Suited ForKey Considerations
pH Adjustment Compounds with ionizable groups (e.g., the amino group).Determine the pKa of the compound. Solubility of basic compounds like this compound derivatives generally increases in acidic conditions.[3]
Co-solvents Initial in vitro screening and creating stock solutions.Common co-solvents include DMSO and ethanol. Be mindful of the final concentration as high levels can be toxic in cell-based assays.[4]
Cyclodextrins In vitro and in vivo applications.Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][4]
Solid Dispersions Oral drug delivery formulations.This technique involves dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution.[3][5]
Surfactants Formulations where micellar solubilization is desired.Surfactants form micelles that can encapsulate hydrophobic compounds.[4]

Troubleshooting Guides

Problem 1: My this compound derivative won't dissolve in common organic solvents to make a stock solution.

  • Possible Cause: The compound may have very high crystal lattice energy.

  • Solution:

    • Try a stronger solvent: If you are using ethanol or methanol, try dissolving the compound in 100% DMSO.[4]

    • Apply gentle heat and sonication: Use a sonicator bath for 5-10 minutes. Gentle warming in a 37°C water bath can also help, but monitor for compound stability.[4]

    • Check compound purity: Impurities can sometimes affect solubility.

Problem 2: My compound dissolves in the stock solution (e.g., DMSO) but precipitates when diluted into aqueous media.

This is a common issue that occurs when the concentration of the co-solvent is drastically reduced upon dilution, causing the poorly soluble compound to "crash out" of the solution.[4]

  • Immediate Steps:

    • Lower the final concentration: Your compound may be exceeding its maximum solubility in the final medium. Perform serial dilutions to find a concentration that remains soluble.[4]

    • Increase the co-solvent concentration: Test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) maintains solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

If these adjustments are not successful, consider more advanced formulation strategies as outlined in the workflow diagram above.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is a reliable way to determine the equilibrium solubility of a compound.[6][7]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to allow it to reach equilibrium.[1][8]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes or by filtration using a 0.22 µm filter.[1][4] Ensure the filter material does not bind your compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[1]

G A Add Excess Compound to Buffer B Agitate at Constant Temperature (24-72h) A->B C Centrifuge/Filter to Separate Solid B->C D Analyze Supernatant (e.g., HPLC-UV) C->D E Determine Equilibrium Solubility D->E

Caption: Shake-flask method for solubility determination.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method can be used to enhance the dissolution rate of your compound.[5]

  • Dissolution: Dissolve the this compound derivative and a hydrophilic polymer (e.g., PVP, PEG) in a suitable organic solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[1]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The evaporation rate should be controlled to form a thin film on the flask wall.[1]

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[1]

  • Characterization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve. The resulting powder can then be used for dissolution studies.[1]

Protocol 3: Phase Solubility Studies with Cyclodextrins

This protocol helps to determine the effect of a cyclodextrin on the solubility of your compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0-10% w/v) in your desired buffer.[1][4]

  • Add Compound: Add an excess amount of your this compound derivative to each cyclodextrin solution.

  • Equilibrate and Separate: Follow the equilibration and phase separation steps as described in the shake-flask method (Protocol 1).

  • Quantify and Plot: Quantify the concentration of the dissolved compound in the supernatant for each cyclodextrin concentration. Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to create a phase solubility diagram.[1]

References

refining reaction conditions for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones?

A1: The most prevalent starting materials are α,β-unsaturated N-arylamides, particularly N-arylcinnamamides.[1] These substrates can undergo various cyclization reactions to form the desired dihydroquinolinone core.

Q2: How can I control the diastereoselectivity (cis vs. trans) of the final product?

A2: Diastereoselectivity is highly dependent on the chosen synthetic method. For instance, electrophilic sulfenylation and cyclization of N-arylcinnamamides with N-arylthiosuccinimides in the presence of BF₃·OEt₂ typically yields cis-4-aryl-3-arylthio-substituted dihydroquinolin-2(1H)-ones.[1] In contrast, many radical-based methods, such as those using aliphatic carboxylic acids or alkyl boronic acids, often result in the formation of the trans-isomer with excellent diastereoselectivity.[1] The choice of catalyst and reagents can also play a crucial role in directing the stereochemical outcome.

Q3: What are some common methods for purifying 3,4-disubstituted dihydroquinolin-2(1H)-ones?

A3: Purification is typically achieved through column chromatography on silica gel.[2] The eluent system is chosen based on the polarity of the product, often a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate. Recrystallization from a suitable solvent or solvent mixture is also a common and effective purification technique.[2] In some cases, impurities can be removed by converting the product to a salt, separating the salt, and then liberating the purified product by treatment with a base.[3]

Q4: What are the key safety precautions to consider during these syntheses?

A4: Standard laboratory safety practices are essential. Specific precautions depend on the reagents used. Many syntheses involve:

  • Strong bases: Reagents like sodium hydride are pyrophoric and must be handled under an inert atmosphere.

  • Metal catalysts: Palladium and other transition metal catalysts can be toxic and should be handled with care.

  • Elevated temperatures: Reactions requiring high temperatures should be conducted behind a safety shield.

  • Acids and Oxidants: Strong acids like BF₃·OEt₂ and oxidants like K₂S₂O₈ should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Always consult the Safety Data Sheets (SDS) for all reagents and solvents before beginning any experiment.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield reagent_quality Check Reagent Quality (Purity, Dryness) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->reaction_conditions catalyst_activity Assess Catalyst/Reagent Activity start->catalyst_activity side_reactions Investigate Side Reactions (TLC, LC-MS Analysis) start->side_reactions optimize_reagents Purify/Replace Reagents reagent_quality->optimize_reagents Impurities or Degradation Found optimize_conditions Adjust Temp, Time, or Atmosphere reaction_conditions->optimize_conditions Deviation from Protocol replace_catalyst Use Fresh Catalyst/Reagent catalyst_activity->replace_catalyst Catalyst Inactive modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Side Products Identified metal_free_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: N-arylcinnamamide Pentane-2,4-dione K₂S₂O₈ solvent Add Solvent: MeCN/H₂O (3:3) reagents->solvent heating Heat at 80 °C for 12h solvent->heating monitoring Monitor by TLC heating->monitoring extraction Cool and Extract with Organic Solvent monitoring->extraction washing Wash with Water and Brine extraction->washing drying Dry and Concentrate washing->drying purification Purify by Column Chromatography drying->purification electrophilic_cyclization reagent1 N-Arylthiosuccinimide intermediate1 Electrophilic Thio Intermediate reagent1->intermediate1 + reagent2 BF₃·OEt₂ reagent2->intermediate1 intermediate2 Intermediate via Electrophilic Addition intermediate1->intermediate2 Electrophilic Addition substrate N-arylcinnamamide substrate->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product cis-4-Aryl-3-arylthio-3,4- dihydroquinolin-2(1H)-one intermediate3->product - H⁺

References

preventing racemization during the synthesis of chiral 3-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral 3-amino-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral this compound?

A1: Racemization, the loss of stereochemical integrity at a chiral center, is a common challenge in asymmetric synthesis. The primary factors that can induce racemization during the synthesis of the target molecule include:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the formation of achiral intermediates, such as enolates, leading to a loss of enantiopurity.

  • Inappropriate Reagents: Certain reagents may promote side reactions that include epimerization of the chiral center.

  • Unstable Intermediates: The stereochemical instability of chiral intermediates under the reaction conditions can also lead to racemization.

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at several stages of the synthesis:

  • During the main reaction: If the reaction conditions are not optimized (e.g., high temperature, use of a strong, non-hindered base), racemization of the product or key intermediates can occur.

  • During work-up: Aqueous work-ups involving strong acids or bases to neutralize the reaction mixture can cause racemization of the final product.

  • During purification: Chromatographic purification on acidic silica gel can sometimes lead to the racemization of sensitive chiral compounds.

Q3: How does the choice of solvent affect racemization?

A3: The solvent plays a crucial role in the stability of charged or polar intermediates that may be prone to racemization. Protic solvents can stabilize ionic intermediates that are susceptible to racemization. While polar aprotic solvents are often used, their polarity can sometimes facilitate racemization depending on the specific reaction mechanism. It is often necessary to screen a range of solvents to find the optimal balance between reactivity and stereoselectivity.

Q4: Can protecting groups help in minimizing racemization?

A4: Yes, protecting groups are a critical tool for minimizing racemization. The N-diphenylmethylene group on the glycine derivative used in the asymmetric alkylation approach, for instance, provides steric hindrance that can help protect the stereocenter. Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thus inhibiting racemization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of chiral this compound.

Method 1: Asymmetric Alkylation followed by Reductive Cyclization

Problem: Low Enantiomeric Excess (ee%) in the Final Product

Potential Cause Recommended Solution
1. Suboptimal Phase-Transfer Catalyst The choice of the chiral phase-transfer catalyst is critical. Cinchona alkaloid-derived quaternary ammonium salts are commonly used.[1] Consider screening different derivatives (e.g., O-alkyl N-anthracenylmethyl derivatives) to find the one that provides the highest enantioselectivity for your specific substrate.
2. Inappropriate Base The strength and steric hindrance of the base used for deprotonation of the glycine imine can significantly impact racemization. Avoid strong, non-hindered bases. Consider using weaker or more sterically hindered bases like potassium carbonate or cesium carbonate.
3. High Reaction Temperature Higher temperatures can accelerate the rate of racemization. Perform the alkylation step at a lower temperature (e.g., 0 °C or room temperature) to minimize the loss of stereochemical integrity.
4. Racemization during Reductive Cyclization While less common, some racemization can occur during the reductive cyclization of the nitro group, especially under harsh conditions. Ensure the reduction is carried out under mild conditions. For example, using a cobalt(II) chloride-catalyzed reduction with sodium borohydride has been reported for similar transformations.
Method 2: Organocatalytic [4+2] Cycloaddition

Problem: Low Diastereoselectivity (dr) and/or Enantiomeric Excess (ee%)

Potential Cause Recommended Solution
1. Inactive or Decomposed Organocatalyst The bifunctional squaramide-based organocatalyst can be sensitive to moisture and air. Ensure the catalyst is handled under an inert atmosphere and stored properly. Consider using a freshly opened or purified batch of the catalyst.
2. Incorrect Reaction Temperature The enantioselectivity of this reaction is highly temperature-dependent. The reported optimal temperature is -60 °C.[2] Deviations from this temperature can lead to a significant drop in both dr and ee%. Ensure accurate temperature control throughout the reaction.
3. Suboptimal Solvent Chloroform is the reported solvent for this reaction.[2] Using other solvents may alter the transition state and negatively impact stereoselectivity. If troubleshooting, consider screening other non-polar aprotic solvents, but be aware that this may require re-optimization of other parameters.
4. Impure Starting Materials Impurities in the 2-amino-β-nitrostyrene or the azlactone can interfere with the catalyst and the reaction, leading to lower stereoselectivity. Ensure all starting materials are of high purity.

Data Presentation

The following table summarizes quantitative data for the organocatalytic [4+2] cycloaddition method for synthesizing various chiral this compound derivatives.[2]

EntryAzlactone Substituent (R)Yield (%)dree% (major diastereomer)
1Phenyl9519:197
24-Methylphenyl9215:195
34-Methoxyphenyl8817:196
44-Chlorophenyl9318:195
52-Thienyl8512:192
6Methyl7510:188

Experimental Protocols

Key Experiment 1: Asymmetric Alkylation and Reductive Cyclization (Generalized Protocol)

This protocol is a generalized procedure based on common practices for asymmetric phase-transfer catalyzed alkylation of glycine derivatives and subsequent reductive cyclization. Optimization for specific substrates is recommended.

Step 1: Asymmetric Alkylation

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.05-0.1 equiv.), and an appropriate solvent (e.g., toluene or dichloromethane).

  • Addition of Base: Add a solid base (e.g., finely ground potassium carbonate or cesium carbonate, 2.0-3.0 equiv.).

  • Addition of Alkylating Agent: Cool the mixture to the desired temperature (e.g., 0 °C) and add 2-nitrobenzyl bromide (1.1 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the solid base and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Reaction Setup: Dissolve the purified product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Reducing Agent: Add a reducing agent system. A common method for nitro group reduction is catalytic hydrogenation (e.g., H₂, Pd/C). Alternatively, chemical reduction (e.g., SnCl₂·2H₂O in ethanol or Fe/NH₄Cl in ethanol/water) can be used.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture (if a solid catalyst was used) and concentrate the solvent. The resulting crude product, the chiral this compound, can be purified by crystallization or column chromatography.

Key Experiment 2: Organocatalytic [4+2] Cycloaddition

This protocol is based on the reported procedure for the asymmetric synthesis of 3,4-dihydroquinolin-2-ones.[2]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the bifunctional squaramide-based organocatalyst (0.010 mmol).

  • Addition of Reactants: Add chloroform (0.50 mL) and cool the solution to -60 °C. To this solution, add the azlactone (0.15 mmol) and the 2-amino-β-nitrostyrene (0.10 mmol).

  • Reaction Monitoring: Stir the reaction mixture at -60 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a few drops of saturated aqueous NH₄Cl solution. Extract the mixture with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.[2]

Visualizations

Experimental_Workflow_Alkylation_Cyclization cluster_alkylation Step 1: Asymmetric Alkylation cluster_cyclization Step 2: Reductive Cyclization A1 Mix Glycine Imine, Catalyst, and Base A2 Add 2-Nitrobenzyl Bromide at Low Temperature A1->A2 A3 Reaction Monitoring (TLC/LC-MS) A2->A3 A4 Work-up and Purification A3->A4 C1 Dissolve Alkylated Product A4->C1 Purified Intermediate C2 Add Reducing Agent C1->C2 C3 Reaction Monitoring (TLC/LC-MS) C2->C3 C4 Work-up and Purification C3->C4 Final_Product Chiral 3-Amino-3,4-dihydro- quinolin-2(1H)-one C4->Final_Product Chiral Product

Caption: Workflow for Asymmetric Alkylation and Reductive Cyclization.

Troubleshooting_Racemization Start Low Enantiomeric Excess (ee%) Observed Check_Temp Is the reaction temperature optimized (low temperature)? Start->Check_Temp Check_Base Is a sterically hindered or weak base being used? Check_Temp->Check_Base Yes Solution_Temp Lower the reaction temperature. Check_Temp->Solution_Temp No Check_Catalyst Is the catalyst active and pure? Check_Base->Check_Catalyst Yes Solution_Base Switch to a more suitable base (e.g., K₂CO₃, Cs₂CO₃). Check_Base->Solution_Base No Check_Solvent Has the optimal solvent been selected? Check_Catalyst->Check_Solvent Yes Solution_Catalyst Use a fresh batch of catalyst. Check_Catalyst->Solution_Catalyst No Solution_Solvent Screen different solvents. Check_Solvent->Solution_Solvent No End Improved Enantioselectivity Check_Solvent->End Yes Solution_Temp->End Solution_Base->End Solution_Catalyst->End Solution_Solvent->End

Caption: Troubleshooting Logic for Low Enantioselectivity.

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one for preclinical studies. The following sections offer detailed troubleshooting guides, frequently asked questions, comparative data on synthetic methods, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a large scale? A1: Several methods are viable for scale-up. The most prominent include the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester followed by reductive cyclization, and the catalytic reduction of 3-nitro-3,4-dihydroquinolin-2(1H)-one.[1][2] The former has been successfully applied on a multikilogram scale.[1] Other methods like palladium-catalyzed cyclizations and enzymatic resolutions also show promise for high-yield, high-purity synthesis.[2]

Q2: What are the critical parameters to control during the scale-up of the catalytic reduction of the nitro-precursor? A2: For the catalytic reduction of 3-nitro-3,4-dihydroquinolin-2(1H)-one, the most critical parameters are hydrogen pressure, catalyst loading (e.g., 10% Pd/C), reaction temperature, and agitation rate.[2] Inadequate agitation can lead to poor catalyst dispersion and stalled or incomplete reactions. Consistent hydrogen pressure (e.g., 50 psi) is crucial for driving the reaction to completion.[2]

Q3: How can I achieve high enantiomeric excess (ee) for a specific stereoisomer? A3: High enantioselectivity can be achieved through several strategies. Asymmetric synthesis, such as the alkylation method using a chiral phase-transfer catalyst, provides excellent stereocontrol from the start.[1] Alternatively, enzymatic resolution using lipases can effectively separate enantiomers from a racemic mixture, often yielding >99% ee.[2] For direct asymmetric reduction, specialized chiral catalysts and ligands are necessary.

Q4: What are the main challenges in purifying this compound at an industrial scale? A4: At an industrial scale, the primary purification challenges are throughput and solvent consumption. Traditional column chromatography can be slow and costly. For large quantities, techniques like simulated moving bed (SMB) chromatography are more efficient.[2] Recrystallization is also a viable and cost-effective method for achieving high purity if a suitable solvent system is identified.[3]

Q5: Are there green chemistry approaches available for this synthesis? A5: Yes, green chemistry alternatives are being explored. Continuous flow reactors can dramatically reduce reaction times and improve safety and control.[2] Additionally, solvent-free mechanochemical synthesis, such as ball-milling, has been reported as an eco-friendly option that minimizes waste.[2]

Troubleshooting Guide

Issue 1: Low Yield in Reductive Cyclization

  • Question: My yield is consistently low when performing the reductive cyclization of the 2-nitrobenzyl intermediate. What are the likely causes?

  • Answer: Low yields can stem from several factors. First, verify the purity of your starting material; impurities can interfere with the reaction. Second, ensure the efficiency of the initial alkylation step, as an incomplete preceding reaction is a common cause. For the reduction step, catalyst deactivation is a primary concern. Ensure you are using a fresh, high-quality catalyst (e.g., Pd/C) and that the reaction is free from catalyst poisons like sulfur compounds. Finally, confirm that your reaction conditions (temperature, pressure, time) are optimized, as incomplete reduction will lower the yield of the cyclized product.

Issue 2: Incomplete Reaction During Catalytic Hydrogenation

  • Question: My catalytic hydrogenation of 3-nitro-3,4-dihydroquinolin-2(1H)-one stalls before completion. How can I resolve this?

  • Answer: A stalled hydrogenation is often due to catalyst deactivation or insufficient hydrogen availability.

    • Check the Catalyst: The catalyst may be poisoned or have low activity. Try increasing the catalyst loading or using a fresh batch.

    • Verify Hydrogen Supply: Ensure there are no leaks in your hydrogenation apparatus and that the pressure is maintained at the target level (e.g., 50 psi).[2]

    • Improve Mass Transfer: On a larger scale, agitation is critical. Increase the stirring speed to ensure the catalyst is well-suspended and that hydrogen gas is efficiently dissolved in the reaction medium.

    • Solvent Purity: Impurities in the solvent can act as catalyst poisons. Use high-purity, degassed solvents for the reaction.

Issue 3: Difficulty in Removing Impurities During Purification

  • Question: I am struggling to remove a persistent impurity during the final purification step. What is the best approach?

  • Answer: First, identify the impurity using techniques like LC-MS or NMR to understand its structure. If it is a structurally similar side-product, standard chromatography may be challenging. Consider derivatization of your target compound to alter its polarity, facilitating separation, followed by a deprotection step. Alternatively, recrystallization from various solvent systems (e.g., methanol/water, ethanol/hexane) can be highly effective for removing minor impurities.[3] For enantiomeric impurities, chiral chromatography or resolution is required.

Issue 4: Racemization Occurs During a Reaction Step

  • Question: I am observing a loss of enantiomeric purity during my synthesis. How can I prevent racemization?

  • Answer: Racemization can be triggered by harsh reaction conditions, particularly exposure to strong acids or bases, or high temperatures. If you are using a borane-based reducing agent, such as borane-methyl sulfide, it has been noted for its ability to perform reductions without causing racemization.[1] Carefully review your workup and purification steps. Avoid prolonged exposure to non-neutral pH and consider buffering your solutions. If possible, lower the reaction temperatures for all steps following the introduction of the chiral center.

Data Presentation: Comparison of Synthetic Methods

Synthesis MethodCatalyst / ReagentTypical YieldEnantiomeric Excess (ee)Scalability NotesReference
Catalytic Reduction 10% Pd/C, H₂ (50 psi)92% (racemic)N/A (product is racemic)Adaptable to multi-kilogram scales.[2][2]
Asymmetric Synthesis via Catalytic Reduction 10% Pd/C, H₂ (50 psi)High98-99%Adaptable to multi-kilogram scales.[2][2]
Pd-Catalyzed Cyclization Pd(OAc)₂85%92%Good for complex derivatives, scale-up requires catalyst cost consideration.[2]
Fe Photoredox Catalysis FeCl₃78%88%Operates under mild conditions; scalability depends on photochemical reactor design.[2]
Enzymatic Resolution Lipase PS65%>99%Excellent for high optical purity but may be less cost-effective at very large scales.[2]
Asymmetric Alkylation & Reductive Cyclization Chiral Phase-Transfer CatalystHighHighDemonstrated on a multikilogram scale with high yield and enantioselectivity.[1][1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitro-3,4-dihydroquinolin-2(1H)-one

This protocol describes the reduction of the nitro-precursor to obtain racemic this compound.

Materials:

  • 3-Nitro-3,4-dihydroquinolin-2(1H)-one

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Parr-type hydrogenation apparatus or equivalent pressure reactor

Procedure:

  • Charge a suitable pressure reactor with 3-nitro-3,4-dihydroquinolin-2(1H)-one and methanol (approx. 10 mL per gram of substrate).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol% catalyst loading).

  • Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 psi.[2]

  • Begin vigorous agitation and maintain the reaction at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or silica gel chromatography if necessary. The reported yield for the racemic product is 92%.[2]

Protocol 2: Asymmetric Alkylation and Reductive Cyclization

This protocol outlines a general, scalable method for producing enantiomerically enriched this compound.[1]

Part A: Asymmetric Alkylation

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester and a suitable chiral phase-transfer catalyst in a biphasic solvent system (e.g., toluene/water), add 2-nitrobenzyl bromide.

  • Cool the mixture and add an aqueous solution of a base (e.g., potassium hydroxide) dropwise while maintaining vigorous stirring.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC/LC-MS).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alkylated product.

Part B: Reductive Cyclization

  • Dissolve the crude product from Part A in a suitable solvent such as ethyl acetate or methanol.

  • Add a reduction catalyst, such as Pd/C, and place the mixture in a hydrogenation reactor.

  • Pressurize the reactor with hydrogen and proceed with the reduction as described in Protocol 1. This step simultaneously reduces the nitro group and cleaves the diphenylmethylene protecting group, leading to spontaneous cyclization.

  • After reaction completion, filter off the catalyst and concentrate the solvent.

  • The resulting enantiomerically enriched this compound can be purified by crystallization to achieve high chemical and optical purity.

Visualizations

G start Start: Starting Materials (e.g., 2-Nitrobenzyl Bromide) react Step 1: Synthesis of Precursor (e.g., Alkylation or Nitration) start->react finish Final Product: This compound workup1 Workup & Isolation of Precursor react->workup1 react2 Step 2: Reductive Cyclization or Nitro Group Reduction workup1->react2 workup2 Workup & Crude Isolation (e.g., Filtration, Concentration) react2->workup2 purify Step 3: Purification workup2->purify analysis QC Analysis (Purity, ee%, Identity) purify->analysis analysis->finish

Caption: General experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low-yield hydrogenation reactions.

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for 3-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of synthetic routes to 3-amino-3,4-dihydroquinolin-2(1H)-one, a crucial scaffold in medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This guide details and compares four prominent synthesis methods: Asymmetric Synthesis via Reductive Cyclization, Organocatalytic Asymmetric [4+2] Cyclization, a Multi-component, Multi-catalyst Reaction, and Palladium-Catalyzed Intramolecular Cyclization. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable method based on desired yield, stereoselectivity, and operational efficiency.

Quantitative Data Summary

The following table summarizes the key performance indicators for each of the four primary synthesis methods for this compound and its derivatives.

MethodKey ReagentsYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)Reaction TimeKey Advantages
Asymmetric Synthesis via Reductive Cyclization N-(diphenylmethylene)glycine tert-butyl ester, 2-nitrobenzyl bromide, chiral phase-transfer catalyst, reducing agent (e.g., H₂, Pd/C)HighHighN/AMulti-stepHigh yield and enantioselectivity.[1]
Organocatalytic Asymmetric [4+2] Cyclization 2-amino-β-nitrostyrenes, azlactones, bifunctional squaramide-based organocatalyst26-9552-971.2:1 to 19:1~24-72 hGood to excellent stereoselectivity, metal-free.[1]
Multi-component, Multi-catalyst Reaction o-chloroarylboronic acids, acrylamides, Rh/Pd/Cu catalyst systemGoodN/AN/AOne-potHigh modularity and practicality, avoids intermediate workup.
Palladium-Catalyzed Intramolecular Cyclization 2-bromophenylalanine derivatives, Palladium catalyst (e.g., Pd(OAc)₂), ligandUp to 96%Up to 98%N/A~24 hHigh yields and enantioselectivity for chiral derivatives.

Experimental Protocols

Detailed experimental methodologies for the key synthesis routes are provided below.

Asymmetric Synthesis via Reductive Cyclization

This method involves two main stages: asymmetric alkylation followed by reductive cyclization.

Stage 1: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived ammonium salt) in an appropriate organic solvent (e.g., toluene), add 2-nitrobenzyl bromide.

  • Cool the mixture to a specified temperature (e.g., 0 °C) and add a solution of a base (e.g., aqueous potassium hydroxide) dropwise.

  • Stir the reaction mixture vigorously at the specified temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkylated intermediate.

Stage 2: Reductive Cyclization

  • Dissolve the alkylated intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a specified pressure.

  • Stir the reaction at room temperature until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Organocatalytic Asymmetric [4+2] Cyclization

This metal-free approach utilizes a chiral organocatalyst to achieve high stereoselectivity.

  • To a solution of the 2-amino-β-nitrostyrene and the azlactone in a suitable solvent (e.g., chloroform) at a low temperature (e.g., -60 °C), add the bifunctional squaramide-based organocatalyst (typically 10 mol%).

  • Stir the reaction mixture at this temperature for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched 3,4-dihydroquinolin-2-one derivative.

Multi-component, Multi-catalyst One-Pot Synthesis

This efficient method combines multiple catalytic cycles in a single reaction vessel.

  • In a reaction vessel, combine the o-chloroarylboronic acid, the acrylamide, the rhodium catalyst (e.g., [Rh(cod)Cl]₂), and a suitable solvent (e.g., tert-amyl alcohol).

  • Stir the mixture at a specified temperature to facilitate the initial conjugate addition.

  • After the first step is complete, add the palladium catalyst (e.g., [Pd(allyl)Cl]₂), a suitable ligand (e.g., XPhos), and a base to the reaction mixture for the intramolecular amidation.

  • If a subsequent amidation is desired, a copper catalyst and the corresponding amine can be added.

  • Heat the reaction mixture until all transformations are complete.

  • After cooling to room temperature, perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

Palladium-Catalyzed Intramolecular Cyclization

This method is particularly useful for the synthesis of chiral derivatives from corresponding amino acid precursors.

  • Dissolve the 2-bromophenylalanine derivative in a suitable solvent (e.g., toluene or dioxane).

  • Add the palladium catalyst (e.g., palladium acetate, Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., potassium carbonate or cesium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for the required duration (e.g., 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-amino-3,4-dihydro-1H-quinolin-2-one derivative.

Visualizations

The following diagrams illustrate the logical workflow for selecting a synthesis method and the general reaction pathway.

Synthesis_Method_Selection start Define Synthesis Goals enantio High Enantioselectivity Required? start->enantio yield High Yield Critical? enantio->yield No method1 Asymmetric Synthesis via Reductive Cyclization enantio->method1 Yes one_pot One-Pot / High Modularity Preferred? yield->one_pot No method4 Palladium-Catalyzed Intramolecular Cyclization yield->method4 Yes metal_free Metal-Free Conditions Necessary? one_pot->metal_free No method3 Multi-component, Multi-catalyst Reaction one_pot->method3 Yes method2 Organocatalytic Asymmetric [4+2] Cyclization metal_free->method2 Yes metal_free->method3 No

Caption: A decision tree to guide the selection of a synthesis method.

General_Reaction_Pathway starting_materials Starting Materials intermediate Key Intermediate (e.g., Alkylated product, Cyclization precursor) starting_materials->intermediate Initial Reaction(s) cyclization Cyclization Step intermediate->cyclization Catalyst/Reagent product 3-amino-3,4-dihydro- quinolin-2(1H)-one cyclization->product

Caption: A generalized workflow for the synthesis of the target molecule.

References

The Structure-Activity Relationship of 3-Amino-3,4-dihydroquinolin-2(1H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1] Its inherent structural features allow for modifications that can significantly influence its interaction with various biological targets, including enzymes and receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies.

Comparative Biological Activities

The biological activity of 3,4-dihydroquinolin-2(1H)-one analogs is highly dependent on the nature and position of substituents. While comprehensive SAR studies on a series of 3-amino analogs are limited in publicly available literature, valuable insights can be gleaned from studies on the parent compound and analogs with different substituents at the 3-position.

Monoamine Oxidase (MAO) Inhibition

One study has explored the MAO inhibitory activity of an N-amino analog of 3,4-dihydroquinolin-2(1H)-one. This provides a direct data point for the biological activity of a compound with the core 3-amino structure.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of an N-amino-3,4-dihydroquinolin-2(1H)-one Analog

CompoundStructureTargetIC₅₀Inhibition TypeReference
N-amino-3,4-dihydroquinolin-(1H)-2-oneImage of N-amino-3,4-dihydroquinolin-(1H)-2-oneRat Liver MAO-BNot specified, but noted as a competitive and reversible inhibitorCompetitive, Reversible[2]

The free amino group in this analog was suggested to interact with the active site channel of the MAO-B enzyme.[2] In contrast, derivatives where the amino group was converted to a benzylidene-amino group showed non-competitive and irreversible inhibition, indicating a different binding mode.[2]

Activity of Analogs with Other 3-Position Substituents

To understand the importance of the substituent at the 3-position, it is useful to compare the activity of analogs with other functionalities at this position. Studies on 3-nitro and 3-cyano analogs as excitatory amino acid antagonists offer valuable SAR insights.

Table 2: Activity of 3-Substituted-3,4-dihydro-2(1H)-quinolone Analogs as Glycine Site NMDA Receptor Antagonists

Compound ID3-SubstituentIC₅₀ (µM)Key SAR ObservationReference
4 -NO₂1.32The acidic nature of the 3-nitro analog at physiological pH is crucial for high-affinity binding.[3]
10 -CN12.0The 3-cyano derivative shows moderate activity.[3]
5-9 Various electron-withdrawing groups> 100Generally poor potency is observed with other electron-withdrawing groups at the 3-position.[3]

These findings highlight that the electronic properties and acidity of the substituent at the 3-position play a critical role in the biological activity of this class of compounds.[3]

Carbonic Anhydrase Inhibition by a Positional Isomer

A study on 7-amino-3,4-dihydro-1H-quinolin-2-one, a positional isomer of the primary topic, provides interesting comparative data on its inhibitory activity against various human carbonic anhydrase (hCA) isoforms.

Table 3: Inhibitory Activity (Kᵢ) of 7-Amino-3,4-dihydro-1H-quinolin-2-one Against Human Carbonic Anhydrase Isoforms

hCA IsoformKᵢ (nM)
hCA I9000
hCA II> 10000
hCA VII480
hCA IX16.1
hCA XII510
hCA XIV48.5

This compound was found to be a potent inhibitor of the tumor-associated isoforms hCA IX and XIV, as well as the cytosolic isoform hCA VII.[4] Unlike coumarin-based inhibitors, the lactam ring of this quinolinone derivative was not hydrolyzed, indicating a different inhibition mechanism.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound analogs.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against MAO enzymes.

Principle: The activity of MAO is determined by measuring the production of a detectable product from a substrate. The reduction in product formation in the presence of an inhibitor indicates the inhibitor's potency.

Materials:

  • Rat liver mitochondria (as a source of MAO)

  • Test compounds

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, add the phosphate buffer, the rat liver mitochondrial preparation, and the test compound solution.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong acid or base).

  • Measure the product formation using a spectrofluorometer or spectrophotometer.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Glycine Site NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor.

Principle: The assay is based on the competition between the test compound and a known radiolabeled ligand (e.g., [³H]glycine) for binding to the NMDA receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

  • Rat cortical membranes (as a source of NMDA receptors)

  • [³H]glycine (radiolabeled ligand)

  • Test compounds

  • Tris-HCl buffer (pH 7.4)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the rat cortical membranes, [³H]glycine, and the test compound solution.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity.

Principle: Carbonic anhydrase catalyzes the hydration of CO₂. The assay measures the inhibition of this enzymatic activity, often by a stopped-flow method that monitors the pH change.

Materials:

  • Purified human carbonic anhydrase isoforms

  • Test compounds

  • HEPES buffer

  • CO₂-saturated water

  • pH indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the enzyme and the test compound in the appropriate buffer.

  • Equilibrate the enzyme and inhibitor solutions at a specific temperature (e.g., 25°C).

  • Mix the enzyme solution with the test compound solution and incubate for a defined period to allow for binding.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the Kᵢ value by fitting the data to the appropriate inhibition model.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships in SAR studies.

Experimental_Workflow_MAO_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Serial Dilutions of Test Compounds A1 Pre-incubate Mitochondria and Compound at 37°C P1->A1 P2 Prepare Rat Liver Mitochondria P2->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction A3->A4 D1 Measure Product Formation A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for the Monoamine Oxidase (MAO) Inhibition Assay.

SAR_Logic_3_Position cluster_substituents Substituents at 3-Position cluster_activity Biological Activity Core 3,4-Dihydroquinolin-2(1H)-one Core S1 Amino (-NH2) S2 Nitro (-NO2) S3 Cyano (-CN) S4 Other Electron- Withdrawing Groups A1 MAO-B Inhibition (Competitive) S1->A1 Leads to A2 High NMDA Receptor Antagonism S2->A2 Leads to A3 Moderate NMDA Receptor Antagonism S3->A3 Leads to A4 Low/No Activity S4->A4 Leads to

Caption: Logical SAR relationships for substituents at the 3-position.

References

Unraveling the Stereochemical Nuances: A Comparative Analysis of (R)- and (S)-3-Amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current pharmacological knowledge surrounds the distinct biological activities of the (R)- and (S)-enantiomers of 3-amino-3,4-dihydroquinolin-2(1H)-one. Despite the well-documented synthesis of these chiral molecules and the established therapeutic potential of the broader 3,4-dihydroquinolin-2(1H)-one scaffold, a direct comparative analysis of the enantiomers' pharmacological profiles remains conspicuously absent from publicly available scientific literature.

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in medicinal chemistry, forming the backbone of drugs with diverse therapeutic applications, including potential as VEGFR2 inhibitors for cancer therapy, dopamine D2 receptor modulators for neurological disorders, and as excitatory amino acid antagonists. The stereochemistry at the 3-position, creating (R) and (S) enantiomers, is expected to play a pivotal role in their interaction with chiral biological targets such as receptors and enzymes. However, a comprehensive investigation into these stereospecific interactions has yet to be reported.

This guide aims to address this knowledge gap by highlighting the absence of comparative data and to underscore the importance of such studies for future drug development endeavors.

Quantitative Data: A Call for Investigation

A thorough review of existing literature reveals a notable lack of quantitative data directly comparing the biological activities of the (R)- and (S)-enantiomers of this compound. Key metrics essential for a comparative assessment, such as half-maximal inhibitory concentrations (IC50), equilibrium dissociation constants (Ki), and half-maximal effective concentrations (EC50) against various biological targets, have not been published.

To facilitate future research in this area, the following table outlines the type of quantitative data that is critically needed:

Biological TargetParameter(R)-enantiomer Value(S)-enantiomer ValueReference
e.g., Dopamine D2 ReceptorKi (nM)Data Not AvailableData Not Available
e.g., VEGFR2 KinaseIC50 (µM)Data Not AvailableData Not Available
e.g., NMDA ReceptorIC50 (µM)Data Not AvailableData Not Available
e.g., hERG ChannelIC50 (µM)Data Not AvailableData Not Available

The absence of such data prevents a meaningful comparison of the potency, efficacy, and selectivity of the two enantiomers.

Experimental Protocols: Charting a Path Forward

To generate the much-needed comparative data, standardized and robust experimental protocols are required. Below are detailed methodologies for key experiments that would be crucial in elucidating the differential biological activities of the (R)- and (S)-enantiomers.

Receptor Binding Assays
  • Objective: To determine the binding affinity of each enantiomer to specific G-protein coupled receptors (GPCRs), ion channels, or other relevant protein targets.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

    • Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for the D2 receptor) in the presence of increasing concentrations of either the (R)- or (S)-enantiomer.

    • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

    • Data Analysis: Determine the Ki values for each enantiomer by analyzing the competition binding curves using non-linear regression analysis (e.g., using GraphPad Prism).

In Vitro Functional Assays
  • Objective: To assess the functional activity of each enantiomer as an agonist, antagonist, or modulator of a specific biological target.

  • Methodology (Example: GPCR-mediated cAMP modulation):

    • Cell Culture: Culture cells expressing the target GPCR (e.g., CHO cells with the serotonin 5-HT1A receptor).

    • Compound Treatment: Treat the cells with a known agonist (e.g., 8-OH-DPAT) to stimulate a response (e.g., inhibition of forskolin-stimulated cAMP production). Co-treat with increasing concentrations of the (R)- or (S)-enantiomer to assess antagonistic activity, or treat with the enantiomers alone to assess agonistic activity.

    • cAMP Measurement: Measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.

    • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values for each enantiomer.

Kinase Inhibition Assays
  • Objective: To evaluate the inhibitory potential of each enantiomer against specific protein kinases.

  • Methodology (Example: VEGFR2 Kinase Assay):

    • Assay Setup: Utilize a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., Kinase-Glo®).

    • Reaction: Incubate recombinant human VEGFR2 kinase with a suitable substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the (R)- or (S)-enantiomer.

    • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ATP remaining after the reaction.

    • Data Analysis: Determine the IC50 value for each enantiomer by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing the Path to Discovery

To guide future research, the following diagrams illustrate the necessary experimental workflows and the potential signaling pathways that could be investigated.

experimental_workflow cluster_synthesis Enantiomer Preparation cluster_assays Biological Evaluation cluster_data Data Analysis synthesis Asymmetric Synthesis or Chiral Resolution r_enantiomer (R)-enantiomer synthesis->r_enantiomer s_enantiomer (S)-enantiomer synthesis->s_enantiomer binding Receptor Binding Assays r_enantiomer->binding functional In Vitro Functional Assays r_enantiomer->functional kinase Kinase Inhibition Assays r_enantiomer->kinase s_enantiomer->binding s_enantiomer->functional s_enantiomer->kinase comparison Comparative Analysis of Potency, Efficacy, and Selectivity binding->comparison functional->comparison kinase->comparison

Caption: Experimental workflow for comparing (R)- and (S)-enantiomers.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_response Cellular Response receptor e.g., GPCR, RTK g_protein G-Protein receptor->g_protein kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade second_messenger Second Messenger (e.g., cAMP, Ca2+) g_protein->second_messenger second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor response e.g., Gene Expression, Cell Proliferation, Neurotransmission transcription_factor->response ligand_r (R)-enantiomer ligand_r->receptor Binds? ligand_s (S)-enantiomer ligand_s->receptor Binds?

Caption: Potential signaling pathways for investigation.

Conclusion

The stereoselective biological activities of the (R)- and (S)-enantiomers of this compound represent a significant and unexplored area in pharmacology. The lack of direct comparative data hinders our understanding of how chirality influences the interaction of these molecules with biological systems. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a blueprint for researchers to undertake these critical investigations. Elucidating the distinct pharmacological profiles of these enantiomers will not only advance our fundamental understanding of stereopharmacology but also pave the way for the development of more potent, selective, and safer therapeutic agents based on the 3,4-dihydroquinolin-2(1H)-one scaffold. It is imperative for the scientific community to address this knowledge gap to fully unlock the therapeutic potential of these chiral molecules.

Validating 3-amino-3,4-dihydroquinolin-2(1H)-one as a Novel p38 MAP Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3-amino-3,4-dihydroquinolin-2(1H)-one as a potential inhibitor of p38 mitogen-activated protein (MAP) kinase. Given the current lack of published data on this specific compound's activity, we present a comparative analysis against established p38 inhibitors. This document outlines the necessary experimental protocols and data presentation formats to rigorously assess its potential and position it relative to existing therapeutic candidates.

The p38 MAP Kinase Signaling Pathway: A Critical Therapeutic Target

The p38 MAP kinase pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3][4] Its activation is implicated in a host of cellular processes such as inflammation, apoptosis, and cell differentiation.[2][3] Dysregulation of this pathway is a hallmark of numerous diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and some cancers, making it a significant target for therapeutic intervention.[5][6]

The canonical p38 signaling cascade begins with the activation of upstream MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[2][4] These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation.[5] Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases and transcription factors, thereby mediating a cellular response.[1][4]

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response stress Environmental Stress mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk cytokines Inflammatory Cytokines cytokines->mapkkk mkk3_6 MKK3/MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK-2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2) p38->transcription_factors response Inflammation, Apoptosis, Cell Cycle Regulation downstream_kinases->response transcription_factors->response

p38 MAP Kinase Signaling Pathway.

Comparative Analysis of p38 MAP Kinase Inhibitors

A critical step in validating a novel inhibitor is to benchmark its performance against existing compounds. Numerous small molecule inhibitors targeting p38 MAPK have been developed, with several advancing to clinical trials.[7][8] These inhibitors typically act by competing with ATP for binding to the kinase domain. The table below summarizes the inhibitory activity of several well-characterized p38 inhibitors. Data for this compound would be populated following experimental validation.

CompoundTarget(s)IC50 (nM)Assay TypeReference
This compound p38α (presumed)TBDTBDN/A
Ralimetinib (LY2228820)p38α, p38β5.3 (p38α), 3.2 (p38β)In vitro kinase assay[9]
SB203580p38α, p38β50 (p38α), 500 (p38β)In vitro kinase assay
BIRB 796p38α0.008 (8 pM)In vitro kinase assay
VX-745p38α9In vitro kinase assay[8]
SCIO-469p38α9In vitro kinase assay[8]
Dilmapimod (SB-681323)p38α, p38βN/AN/A[10]

TBD: To be determined

Experimental Protocols for Validation

To ascertain the inhibitory potential of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a detailed methodology for key experiments.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay determines the direct inhibitory effect of the compound on purified p38 kinase activity by measuring the amount of ADP produced.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the kinase activity.[11]

Materials:

  • Recombinant active p38α kinase

  • Suitable p38 substrate (e.g., ATF2)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for p38.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

kinase_assay_workflow start Start inhibitor_prep Prepare Serial Dilution of Inhibitor start->inhibitor_prep reaction_setup Set up Kinase Reaction in 384-well Plate (Inhibitor + Kinase/Substrate) inhibitor_prep->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction and Deplete ATP (ADP-Glo™ Reagent) incubation->terminate_reaction detect_adp Detect ADP (Kinase Detection Reagent) terminate_reaction->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for In Vitro Kinase Inhibition Assay.

Cellular Assay for p38 Inhibition: Phospho-ATF-2 Western Blot

This assay measures the inhibition of p38 kinase activity within a cellular context by assessing the phosphorylation of a known downstream target, ATF-2.

Principle: Activated p38 MAP kinase phosphorylates the transcription factor ATF-2 at Threonine 71.[12] By treating cells with a p38 activator and the test inhibitor, the level of phosphorylated ATF-2 can be quantified by Western blot, providing a measure of the inhibitor's cellular efficacy.

Materials:

  • Cell line (e.g., HeLa, NIH-3T3)

  • Cell culture medium and supplements

  • p38 activator (e.g., anisomycin, UV radiation)

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ATF-2 (Thr71), anti-total ATF-2, anti-p38, anti-phospho-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Stimulate the p38 pathway with an activator for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ATF-2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-ATF-2 and normalize to total ATF-2 or a loading control (e.g., GAPDH). Compare the levels of phosphorylated ATF-2 in inhibitor-treated samples to the stimulated control.

Cellular Cytokine Release Assay (ELISA)

This assay evaluates the functional consequence of p38 inhibition by measuring the release of pro-inflammatory cytokines, such as TNF-α, which are regulated by the p38 pathway.

Principle: p38 MAPK is a key regulator of the production of pro-inflammatory cytokines.[5] Inhibition of p38 should lead to a dose-dependent decrease in the release of these cytokines from stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kit for the cytokine of interest (e.g., TNF-α)

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubation: Culture the cells for a defined period (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 for cytokine release inhibition.

By following these protocols, researchers can systematically evaluate the inhibitory activity of this compound and compare its performance to established p38 MAP kinase inhibitors. This rigorous validation is essential for determining its potential as a novel therapeutic agent.

References

In Vitro Anticancer Efficacy of 3-Amino-3,4-dihydroquinolin-2(1H)-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives and structurally related quinolinone analogs. While direct and extensive research on the specific this compound scaffold is emerging, this guide synthesizes available data on closely related compounds to offer insights into their potential as anticancer agents. The data presented herein is compiled from various studies and is intended to serve as a resource for researchers in the field of oncology and medicinal chemistry.

Comparative Anticancer Activity

The in vitro cytotoxic effects of various quinolinone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below to facilitate a comparison of their potency.

Table 1: Cytotoxicity of 2-Aminodihydroquinoline Analogs against MDA-MB-231 Cells
CompoundIC50 (µM) (without serum)Reference
5f ~2[1]
5h ~2[1]

Note: The study suggests that the dialkylaminoethyl substituents on the dihydroquinoline ring play a major role in the cytotoxic activity.[1]

Table 2: Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
5b HL-60< 0.3
5f HL-60< 0.3
5r HL-60< 0.3
Various Analogs HL-60 & MCF-7low µM range

Note: These compounds generally showed higher cytotoxicity in HL-60 (promyelocytic leukemia) cells compared to MCF-7 (breast cancer) cells.

Table 3: Growth Inhibition of 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones
CompoundCancer Cell Line PanelAverage lgGI50Reference
12 (3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one) NCI-60-5.18[2][3][4]

Note: Compound 12 was identified as a lead compound, effectively preventing tumor cell growth with good selectivity.[2][3][4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized from standard laboratory procedures.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[5]

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[5]

  • Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Procedure:

  • Seed cells and treat with the test compounds as described for the MTT assay.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Procedure:

  • Culture and treat cells with the compounds of interest.

  • Harvest the cells and fix them in ice-cold 70% ethanol, typically for at least 30 minutes on ice.[6]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[6]

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Visualized Workflows and Pathways

General Experimental Workflow for In Vitro Anticancer Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis start Synthesis of This compound Derivatives cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Derivatives cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis IC50/GI50 Determination & Statistical Analysis viability->data_analysis signaling Signaling Pathway Analysis apoptosis->signaling cell_cycle->signaling signaling->data_analysis

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Postulated Apoptosis Induction Pathway

Based on studies of related quinolinone derivatives, a potential mechanism of action involves the induction of apoptosis. Some compounds have been shown to arrest the cell cycle at the G2/M checkpoint and induce apoptosis.[1]

G compound Quinolinone Derivative cell_cycle_arrest G2/M Phase Cell Cycle Arrest compound->cell_cycle_arrest apoptosis_pathway Induction of Apoptosis cell_cycle_arrest->apoptosis_pathway caspase_activation Caspase Activation apoptosis_pathway->caspase_activation cell_death Programmed Cell Death caspase_activation->cell_death

References

Dihydroquinolinone vs. Quinolinone: A Comparative Efficacy Analysis of Two Privileged Pharmacophores

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Pottersville, USA – December 24, 2025 – In the landscape of medicinal chemistry, the quinolinone and dihydroquinolinone scaffolds have emerged as versatile pharmacophores, integral to the development of a multitude of therapeutic agents. A comprehensive analysis, including a pivotal study on p38 MAP kinase inhibitors, reveals nuanced differences in their biological efficacy, offering crucial insights for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

The core distinction between the dihydroquinolinone and quinolinone pharmacophores lies in the saturation of the C3-C4 bond in the heterocyclic ring. This seemingly minor structural alteration can significantly impact the molecule's three-dimensional conformation and electronic properties, thereby influencing its interaction with biological targets. While both scaffolds are prevalent in a wide array of biologically active compounds, evidence suggests that the quinolinone moiety may confer enhanced inhibitory activity in certain contexts, such as in the inhibition of p38 MAP kinase.

Comparative Efficacy: p38 MAP Kinase Inhibition

A key study directly comparing the two scaffolds demonstrated that the conversion of a dihydroquinolinone core to a quinolinone core led to a significant enhancement in p38 MAP kinase inhibitory activity.[1] This suggests that the planar, aromatic nature of the quinolinone ring may be more favorable for binding to the ATP-binding pocket of the p38 enzyme.

Quantitative Data Comparison

The following table summarizes the in vitro inhibitory activity of representative dihydroquinolinone and quinolinone derivatives against p38α MAP kinase from the comparative study.

Compound IDPharmacophoreR Groupp38α IC50 (nM)[1]
1 DihydroquinolinoneH500
2 QuinolinoneH150
3 Dihydroquinolinone7-amino250
4 Quinolinone7-amino80

Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway is a key therapeutic strategy for a range of inflammatory diseases and cancers.

p38_pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MKK MAPKK (MKK3, MKK6) MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream Response Inflammatory Response Apoptosis Downstream->Response Inhibitor Dihydroquinolinone / Quinolinone Inhibitors Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are based on the methodologies employed in the key comparative study of dihydroquinolinone and quinolinone p38 MAP kinase inhibitors.[1]

p38 MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of compounds against the p38α MAP kinase enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human p38α was expressed and purified. The substrate used was the biotinylated peptide corresponding to the N-terminus of ATF2.

  • Compound Preparation: Test compounds were dissolved in 100% DMSO to create stock solutions, which were then serially diluted.

  • Assay Reaction: The kinase reaction was initiated by adding a mixture of p38α enzyme, the ATF2 peptide substrate, and ATP to wells of a 96-well plate containing the test compounds. The final ATP concentration was at its Km value.

  • Incubation: The reaction mixture was incubated for 60 minutes at room temperature.

  • Detection: The reaction was stopped, and the amount of phosphorylated ATF2 was quantified using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the synthesized compounds on mammalian cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa or A549) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were determined.

Conclusion

The comparative analysis of dihydroquinolinone and quinolinone pharmacophores reveals that while both are valuable scaffolds in drug discovery, the quinolinone core may offer superior efficacy in specific applications, such as the inhibition of p38 MAP kinase. The increased planarity and aromaticity of the quinolinone ring likely contribute to enhanced binding affinity. This guide provides researchers and drug development professionals with critical data and methodologies to inform the design and optimization of next-generation inhibitors targeting key cellular pathways. Further head-to-head comparative studies across a broader range of biological targets are warranted to fully elucidate the therapeutic potential of these privileged structures.

References

Comparative Cross-Reactivity Profiling of 3-Amino-3,4-dihydroquinolin-2(1H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview of the selectivity of these compounds.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of targeted inhibitors. Understanding the cross-reactivity of these compounds is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide focuses on derivatives targeting two distinct mechanisms: VEGFR2 inhibition and tubulin polymerization. We compare their in-vitro activity with established drugs targeting the same pathways: Lenvatinib and Sorafenib as VEGFR2 inhibitors, and Paclitaxel and Vincristine as tubulin polymerization inhibitors.

While comprehensive kinome-wide cross-reactivity data for a specific this compound based inhibitor is not publicly available, this guide compiles existing data on the activity of several analogues and compares them to the known selectivity profiles of clinically relevant drugs.

Quantitative Data Presentation

The following tables summarize the inhibitory activities of various 3,4-dihydroquinolin-2(1H)-one derivatives and their comparator drugs.

Table 1: Inhibitory Activity of 3,4-Dihydroquinolin-2(1H)-one Based VEGFR2 Inhibitors and Comparators
Compound IDTargetCell LineIC50 (µM)Citation
4m VEGFR2U87-MG4.20[1]
U138-MG4.20[1]
4q VEGFR2U87-MG8.00[1]
U138-MG8.00[1]
4t VEGFR2U87-MG10.48[1]
U138-MG10.48[1]
4u VEGFR2U87-MG7.96[1]
U138-MG7.96[1]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT-See Table 3[2][3]
Sorafenib Raf-1, B-Raf, VEGFR1-3, PDGFR-β, c-KIT, FLT3-See Table 4[4]

Note: IC50 values for 3,4-dihydroquinolin-2(1H)-one analogues are from in-vitro cell viability assays.

Table 2: Inhibitory Activity of 3,4-Dihydroquinolin-2(1H)-one Based Tubulin Polymerization Inhibitors and Comparators
Compound IDTargetCell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Citation
D13 TubulinHeLa1.346.74[5]
Paclitaxel Tubulin---
Vincristine Tubulin---

Note: Comprehensive, directly comparable IC50 data for Paclitaxel and Vincristine in the same assays were not available in the searched literature.

Table 3: Kinome Selectivity Profile of Lenvatinib

Lenvatinib is a multi-kinase inhibitor targeting several receptor tyrosine kinases involved in angiogenesis and tumor proliferation.[2][3] Its primary targets include VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, FGFR4, PDGFRα, RET, and KIT.[2][3] The broad-spectrum activity of Lenvatinib contributes to its efficacy but also to its side-effect profile.

Kinase FamilyRepresentative Kinases Inhibited
VEGFRVEGFR1, VEGFR2, VEGFR3
FGFRFGFR1, FGFR2, FGFR3, FGFR4
PDGFRPDGFRα
Other RTKsRET, KIT
Table 4: Kinome Selectivity Profile of Sorafenib

Sorafenib is another multi-kinase inhibitor with a distinct selectivity profile. While it also targets VEGFRs, it is a potent inhibitor of the Raf/MEK/ERK signaling pathway.[4]

Kinase% Inhibition (at 1000 nM)
VEGFR2 >90%
B-Raf >90%
c-Raf >90%
PDGFRβ>90%
c-Kit>90%
FLT3>90%
p38α>80%
Lck~70%
Src~60%
Data is illustrative and compiled from various sources. Exact inhibition percentages can vary based on assay conditions.

Experimental Protocols

Detailed methodologies for key assays used in cross-reactivity profiling are provided below.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[6][7]

Protocol Steps:

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and the test inhibitor in a multiwell plate.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal, which is proportional to the initial kinase activity. The signal is measured using a luminometer.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.[1][8][9][10]

Protocol Steps:

  • Assay Setup: In a multiwell plate, combine the kinase (often tagged, e.g., with His or GST), a europium (Eu)-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • FRET Measurement: If the tracer and the antibody-bound kinase are in close proximity, FRET occurs from the Eu-donor to the tracer-acceptor.

  • Data Analysis: An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET. The decrease in the FRET signal is proportional to the inhibitor's binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[11][12]

Protocol Steps:

  • Compound Treatment: Treat intact cells or cell lysates with the test compound or vehicle control.

  • Heat Challenge: Heat aliquots of the treated samples across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation triggers multiple downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[13][14][15]

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling cascade.

Tubulin Polymerization and Depolymerization Cycle

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell structure, intracellular transport, and cell division.[16][17] Tubulin-targeting agents interfere with this dynamic process.

Tubulin_Polymerization TubulinDimer αβ-Tubulin Dimer (GTP-bound) Microtubule Microtubule TubulinDimer->Microtubule Polymerization DepolymerizedTubulin αβ-Tubulin Dimer (GDP-bound) Microtubule->DepolymerizedTubulin Depolymerization (Catastrophe) DepolymerizedTubulin->TubulinDimer GTP Exchange

Caption: The dynamic cycle of microtubule assembly.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

A typical workflow to assess the selectivity of a kinase inhibitor involves a multi-step process, starting from a primary screen and leading to in-cell target validation.

Kinase_Profiling_Workflow Compound Test Inhibitor (e.g., this compound derivative) PrimaryScreen Primary Screen (e.g., ADP-Glo) Compound->PrimaryScreen KinomeScan Broad Kinome Profiling (e.g., KinomeScan®) PrimaryScreen->KinomeScan Hits DoseResponse IC50 Determination (e.g., LanthaScreen) KinomeScan->DoseResponse Off-targets identified CellularAssay Cellular Target Engagement (e.g., CETSA) DoseResponse->CellularAssay DataAnalysis Data Analysis & Selectivity Scoring CellularAssay->DataAnalysis

Caption: Workflow for kinase inhibitor selectivity.

Conclusion

This guide provides a comparative overview of the selectivity of this compound based inhibitors targeting VEGFR2 and tubulin polymerization. While a complete kinome-wide scan for a specific compound of this class is not yet publicly available, the provided data on individual analogues and established comparator drugs offer valuable insights for researchers. The detailed experimental protocols and pathway diagrams serve as a practical resource for designing and interpreting cross-reactivity studies. Further investigation into the broad off-target profiles of these promising compounds is warranted to fully elucidate their therapeutic potential and safety.

References

Comparative Docking Studies of 3-amino-3,4-dihydroquinolin-2(1H)-one Derivatives as VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in silico and in vitro performance against Glioblastoma Multiforme.

This guide provides a comparative analysis of novel 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in tumor angiogenesis. The data presented herein is derived from a study focused on the design, synthesis, and computational evaluation of these compounds for their potential therapeutic application in Glioblastoma Multiforme (GBM).

Performance Comparison:

The following table summarizes the molecular docking scores and the in vitro cytotoxic activity (IC50) of the most promising this compound derivatives against human glioblastoma cell lines, U87-MG and U138-MG. These are compared against Temozolomide (TMZ), a standard chemotherapeutic agent for GBM.

Compound IDTarget ProteinDocking Score (kcal/mol)IC50 (µM) - U87-MGIC50 (µM) - U138-MG
4m VEGFR2 (2XIR)-9.9Not Reported4.20
4q VEGFR2 (2XIR)-11.1Not Reported8.00
4t VEGFR2 (2XIR)-11.410.48Not Reported
4u VEGFR2 (2XIR)-11.47.96Not Reported
TMZ VEGFR2 (2XIR)-6.292.9093.09

Data sourced from a 2025 study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors.[1]

Experimental Protocols:

Molecular Docking Protocol

The in silico molecular docking studies were performed to predict the binding affinity and interaction between the synthesized this compound derivatives and the VEGFR2 kinase domain.

  • Software: AutoDock Vina was utilized for the molecular docking simulations.

  • Receptor Preparation: The three-dimensional crystal structure of VEGFR2 (PDB ID: 2XIR) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 3D structures of the this compound derivatives and Temozolomide were sketched using ChemDraw and optimized using a suitable force field. Gasteiger charges were assigned to the ligands.

  • Grid Box Generation: A grid box was defined around the active site of VEGFR2 to encompass the binding pocket. The grid box dimensions and coordinates were specifically set to cover the key interacting amino acid residues.

  • Docking Simulation: The Lamarckian genetic algorithm was employed for the docking calculations. The docking protocol was validated by re-docking the co-crystallized ligand into the active site of VEGFR2, with a root-mean-square deviation (RMSD) of less than 2.0 Å being the criterion for a successful validation. The docking poses were analyzed, and the one with the lowest binding energy was selected as the most probable binding conformation.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on glioblastoma cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Lines and Culture: Human glioblastoma cell lines U87-MG and U138-MG were used. The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and Temozolomide for 72 hours.

  • MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and the formazan crystals formed by viable cells were solubilized with dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.[1]

Visualizations:

experimental_workflow cluster_synthesis Compound Synthesis cluster_insilico In Silico Analysis cluster_invitro In Vitro Evaluation cluster_results Results & Analysis synthesis Synthesis of 3-amino-3,4-dihydro- quinolin-2(1H)-one Derivatives docking Molecular Docking (VEGFR2) synthesis->docking adme ADME Prediction synthesis->adme mtt MTT Cytotoxicity Assay (U87-MG & U138-MG) docking->mtt analysis Comparative Analysis of Docking Scores & IC50 Values mtt->analysis

Caption: Experimental workflow for the comparative study.

VEGFR2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 3-amino-3,4-dihydro- quinolin-2(1H)-one Derivatives Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR2 signaling pathway and point of inhibition.

References

Safety Operating Guide

Proper Disposal of 3-amino-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 3-amino-3,4-dihydroquinolin-2(1H)-one

This guide provides detailed procedural steps for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should handle this compound with care, treating it as hazardous waste.

Immediate Safety and Hazard Information

While comprehensive hazard information for this compound is not extensively detailed in all safety data sheets, related quinoline derivatives are noted for their potential toxicity and environmental hazards.[1] Therefore, it is crucial to handle this compound as a hazardous substance. Key safety concerns include potential irritation to the skin and eyes.[2] In case of exposure, follow standard first-aid measures such as rinsing the affected area with plenty of water and seeking medical advice.[2][3] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this chemical.[1][4]

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValue
CAS Number40615-17-6[5][6]
Molecular FormulaC₉H₁₀N₂O[4]
Molecular Weight162.19 g/mol [6]
AppearanceSolid powder[6]
Melting Point314-317 °C (decomposes)[5]

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures personnel safety.[1][4]

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Gloves: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.[1][4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][7]

  • Lab Coat: A full-length lab coat should be worn to protect your skin and clothing.[1][4]

Step 2: Waste Segregation and Collection Proper segregation of chemical waste is critical.

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent wastes unless their compatibility has been verified.[1]

  • Contaminated Packaging: The original packaging can be triply rinsed with a suitable solvent and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill or through controlled incineration for combustible materials.[4]

Step 3: Storage of Waste Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Ensure the containers are tightly closed.

Step 4: Final Disposal The ultimate disposal of this compound waste must be handled by professionals.

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Do not discharge the chemical or its containers into sewer systems, water, or the general environment.[4]

  • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[1][7][3]

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_ppe Step 1: Safety First cluster_waste_type Step 2: Identify Waste Type cluster_collection Step 3: Segregate and Collect cluster_storage Step 4: Temporary Storage cluster_disposal Step 5: Final Disposal start Start: Have this compound waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid storage Store in a designated, secure, and ventilated area collect_solid->storage collect_liquid->storage disposal_contact Contact EH&S or Licensed Waste Disposal Company storage->disposal_contact incineration Controlled Incineration or Chemical Destruction Plant disposal_contact->incineration

References

Essential Safety and Operational Guide for 3-amino-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-amino-3,4-dihydroquinolin-2(1H)-one. The following procedures are based on best practices for handling analogous chemical compounds and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Profile and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness). For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.[1]Protects against skin contact. Nitrile gloves offer good resistance to a range of chemicals, but may have limited resistance to aromatic amines.[1]
Eye Protection Chemical safety goggles or a face shield.[1]Prevents eye contact with splashes or aerosols.
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.[1]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge or an N95 particle mask.[1]Protects against inhalation of vapors, aerosols, or dust, especially when handling outside of a fume hood or during a spill.[1][2]

Operational Plan: Handling Procedures

Strict adherence to the following step-by-step protocol is essential for the safe handling of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Dissolve/React in Hood handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A flowchart outlining the key steps for safely handling this compound.

Experimental Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in Table 1.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Material Assembly: Gather all necessary equipment, including glassware, solvents, and spill cleanup materials, and place them inside the fume hood.

  • Chemical Handling:

    • Weighing: Carefully weigh the desired amount of this compound within the fume hood to minimize exposure to dust or powder.

    • Dissolving and Reaction: Add solvent to the compound slowly to avoid splashing. Conduct all subsequent experimental steps within the fume hood.

  • Cleanup:

    • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.

    • Waste Disposal: Segregate and dispose of all chemical waste according to the disposal plan outlined below.[1]

    • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

    • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

G cluster_waste Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal waste1 Solid Waste (Contaminated PPE, weigh paper) collect1 Seal in clearly labeled, compatible hazardous waste containers waste1->collect1 waste2 Liquid Waste (Solutions containing the compound) waste2->collect1 waste3 Unused Product waste3->collect1 dispose1 Store in designated Satellite Accumulation Area collect1->dispose1 dispose2 Contact Environmental Health & Safety (EHS) for pickup dispose1->dispose2

Caption: A logical diagram illustrating the waste disposal workflow for this compound.

Disposal Protocol:

  • Solid Waste: Collect any solid waste, including contaminated items like weigh paper, pipette tips, and gloves, in a clearly labeled, sealed container for hazardous waste.[1]

  • Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.[1]

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.